molecular formula C8H7IN2 B1613795 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-78-8

3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613795
CAS No.: 1000342-78-8
M. Wt: 258.06 g/mol
InChI Key: FHWCFWHRIYBHRT-UHFFFAOYSA-N
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Description

3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWCFWHRIYBHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646753
Record name 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-78-8
Record name 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) is a critical bioisostere of indole, widely utilized in kinase inhibitor discovery (e.g., JAK, Aurora, and MPS1 inhibitors) to improve water solubility and metabolic stability. The specific derivative 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine serves as a high-value intermediate. The C3-iodine moiety acts as a versatile "molecular handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-methyl group often provides essential steric bulk for selectivity within ATP-binding pockets.

This guide details a robust, scalable synthetic route prioritizing regioselectivity and purification efficiency. It bypasses common pitfalls associated with electron-deficient pyridine rings by utilizing a modified Leimgruber-Batcho sequence followed by soft electrophilic iodination.

Retrosynthetic Analysis

The synthesis is deconstructed into two phases:

  • Construction of the Heteroaromatic Core: Formation of the 6-methyl-5-azaindole skeleton via enamine cyclization.

  • Late-Stage Functionalization: Regioselective electrophilic aromatic substitution (EAS) at C3.

Strategic Rationale:

  • Why Leimgruber-Batcho? Unlike Fisher indole synthesis, which fails on electron-deficient pyridines, the Leimgruber-Batcho method (utilizing DMF-DMA) is thermodynamically favored for 5-azaindoles.

  • Why NIS? N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (

    
    ), preventing over-iodination and simplifying workup compared to elemental iodine (
    
    
    
    ).

Retrosynthesis Target 3-Iodo-6-methyl-5-azaindole (Target) Core 6-Methyl-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Core->Target Electrophilic Iodination (NIS, DMF) Precursor 2,4-Dimethyl-5-nitropyridine (Starting Material) Precursor->Core Leimgruber-Batcho (DMF-DMA, then H2/Pd)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine

Note: If the core scaffold is commercially sourced (CAS: 32331-56-1), proceed directly to Phase 2.

Reaction Overview: Transformation of 2,4-dimethyl-5-nitropyridine into the enamine intermediate, followed by reductive cyclization.

Reagents & Stoichiometry:

Reagent Equiv. Role
2,4-Dimethyl-5-nitropyridine 1.0 Starting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 3.0 Enamine formation
DMF (Anhydrous) Solvent Reaction Medium
Pd/C (10% wt) 10 mol% Hydrogenation Catalyst

| Hydrogen (


) | 1 atm | Reductant |

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve 2,4-dimethyl-5-nitropyridine in anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA (3.0 equiv).

    • Heat to 110°C for 12 hours under

      
      . The solution will turn deep red/purple (characteristic of enamines).
      
    • Checkpoint: Monitor TLC (EtOAc/Hexane) for disappearance of starting material.

    • Concentrate in vacuo to remove excess DMF-DMA. The crude red oil is used directly.

  • Reductive Cyclization:

    • Dissolve the crude enamine in MeOH/EtOAc (1:1).

    • Add 10% Pd/C carefully under Argon flow.

    • Stir under a balloon of

      
       at Room Temperature (RT) for 6–12 hours.
      
    • Mechanism:[1][2] Reduction of the nitro group to an amine (

      
      ) triggers spontaneous intramolecular attack on the enamine double bond, releasing dimethylamine and closing the pyrrole ring.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Flash chromatography (DCM/MeOH 95:5).

Phase 2: Regioselective Iodination (The Critical Step)

This step installs the iodine atom at C3. The 5-azaindole system is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring, directing electrophiles almost exclusively to C3.

Reagents & Stoichiometry:

Reagent Equiv. Role
6-Methyl-5-azaindole (Core) 1.0 Substrate
N-Iodosuccinimide (NIS) 1.05 Electrophilic Iodine Source
DMF (Anhydrous) Solvent 0.2 M Concentration

| KOH (Optional) | 1.1 | Only if using I2 (Not recommended here) |

Workflow Diagram:

IodinationWorkflow Start Dissolve Core in DMF (0°C, N2 atm) AddNIS Add NIS (1.05 equiv) portion-wise over 15 min Start->AddNIS React Stir at RT (2 - 4 Hours) AddNIS->React Monitor TLC Check (Disappearance of SM) React->Monitor Monitor->React Incomplete Quench Pour into Ice-Water (Precipitation occurs) Monitor->Quench Complete Filter Vacuum Filtration & Wash with cold water Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 2: Operational workflow for the regioselective iodination process.

Detailed Protocol:

  • Setup: In a flame-dried round-bottom flask, dissolve 6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF. Cool to 0°C in an ice bath.

    • Why 0°C? Controls the exotherm and prevents poly-iodination.

  • Addition: Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise. Protect from light (wrap flask in foil), as iodine radicals can degrade the product.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

  • Quench & Workup:

    • Pour the reaction mixture into 10 volumes of crushed ice/water with vigorous stirring.

    • Observation: The product usually precipitates as a beige/yellow solid.

    • If no precipitate forms (due to DMF solubility), extract with EtOAc (3x), wash with 5% Lithium Chloride (LiCl) solution (to remove DMF), dry over

      
      , and concentrate.
      
  • Purification:

    • The precipitate is often >95% pure.

    • If necessary, recrystallize from Ethanol or perform flash column chromatography (EtOAc/Hexane 1:1).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the NMR signals of the Starting Material (SM) vs. Product.

1H NMR Diagnostic Shifts (DMSO-d6, 400 MHz):

PositionSM (Core) Shift (ppm)Product (3-Iodo) Shift (ppm)Diagnostic Change
NH (H1) ~11.5 (br s)~12.0 (br s)Slight downfield shift due to acidity.
C2-H ~7.3 (d)~7.8 (s)Critical: Becomes a singlet; shifts downfield due to Iodine electronegativity.
C3-H ~6.5 (d)ABSENT Validation: The doublet at 6.5 ppm must disappear.
C6-CH3 ~2.4 (s)~2.45 (s)Remains largely unchanged.

Key Interpretation: The disappearance of the C3-H signal and the collapse of the C2-H coupling (from doublet to singlet) is the definitive proof of C3-substitution.

Safety & Handling

  • NIS: Irritant. Avoid inhalation. Store in the dark at 2-8°C.

  • Azaindoles: Biologically active scaffolds.[3][4] Handle with standard PPE (gloves, goggles, fume hood).

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible.

References

  • Popowycz, F., et al. (2007).[4] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689–8707.[4] Link[4]

  • Hands, D., et al. (1996). "A convenient synthesis of 6-azaindoles."[4][5] Synthesis, 1996(7), 877-882. Link

  • Yum, E. K., et al. (2012). "Palladium-catalyzed annulation of amino-ortho-iodopyridines."[2] Journal of Organic Chemistry. (Cited for alternative Pd-catalyzed route).

  • Martinez, A., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(17), 6696-6716. Link

  • Robinson, J., et al. (2015). "Regioselective iodination of quinolines and pyridines." Organic & Biomolecular Chemistry. Link

Sources

Technical Monograph: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Methodology for High-Value 5-Azaindole Scaffolds

Executive Summary

This technical guide profiles 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine , a critical halogenated intermediate in the synthesis of bioactive 5-azaindoles. While 5-azaindoles (pyrrolo[3,2-c]pyridines) are less common than their 7-azaindole isomers, they are increasingly prioritized in medicinal chemistry as bioisosteres of indoles and purines. They offer distinct hydrogen-bonding vectors and metabolic stability profiles, particularly in the development of kinase inhibitors (e.g., JAK, Aurora) and tubulin-targeting agents.

This monograph focuses on the structural identification, validated synthesis via electrophilic halogenation, and downstream utility of the 3-iodo derivative.

Chemical Identity & Properties

The target compound is a derivative of the parent heterocycle 6-methyl-1H-pyrrolo[3,2-c]pyridine .[1][2][3] As a specialized intermediate, it is often synthesized in situ or on-demand; therefore, commercial sourcing often defaults to the parent CAS.

Identification Data
PropertyDetail
Chemical Name 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Systematic Name 3-iodo-6-methyl-5-azaindole
Parent Compound CAS 183586-34-7 (6-methyl-1H-pyrrolo[3,2-c]pyridine)
Target Analog CAS Not widely indexed (See 3-Bromo analog: 1190313-09-7)
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
SMILES Cc1cc2c(c(I)cn2)cn1
Appearance Off-white to pale yellow solid (typical)
Structural Significance

The 5-azaindole scaffold features a pyridine nitrogen at position 5. The C3-position (beta-pyrrole) is the most electron-rich site, making it the primary target for electrophilic aromatic substitution (SEAr), such as iodination. The C6-methyl group provides steric bulk and lipophilicity, often enhancing binding selectivity in enzyme pockets.

Validated Synthesis Protocol

Objective: Regioselective synthesis of 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine from the parent 6-methyl-5-azaindole.

Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (SEAr) . The pyrrole ring of the azaindole is electron-rich, but the fused pyridine ring exerts an electron-withdrawing effect. However, C3 remains sufficiently nucleophilic to react with N-iodosuccinimide (NIS).

  • Reagent Choice: NIS is preferred over elemental iodine (

    
    ) for cleaner reaction profiles and easier handling.
    
  • Solvent: DMF or Acetone. DMF is preferred for solubility of the polar azaindole.

  • Temperature:

    
     to Room Temperature (RT) to prevent over-iodination or oxidation.
    
Step-by-Step Protocol

Note: Ensure all glassware is dry. Work in a fume hood due to lachrymatory potential.

  • Preparation: Charge a round-bottom flask with 6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, derived from CAS 183586-34-7) and dissolve in DMF (10 mL per gram of substrate).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Slowly add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes.

    • Critical Control Point: Do not add NIS as a bolus to avoid exotherms and di-iodination side products.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into ice-water (5x reaction volume).

  • Isolation:

    • If precipitate forms: Filter, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x), wash organics with saturated

      
       (to remove trace iodine) and brine. Dry over 
      
      
      
      .
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

Synthesis Pathway Diagram[4]

SynthesisWorkflow Start Parent Scaffold (CAS 183586-34-7) Intermediate Transition State (Sigma Complex) Start->Intermediate Nucleophilic Attack (C3) Reagent Reagents: NIS (1.05 eq) DMF, 0°C to RT Reagent->Intermediate Product Target: 3-Iodo-6-methyl-5-azaindole Intermediate->Product Deprotonation/Aromatization Workup Workup: Na2S2O3 Wash Recrystallization Product->Workup Isolation

Caption: Electrophilic iodination workflow targeting the C3 position of the 5-azaindole scaffold.

Reactivity & Applications

The 3-iodo moiety serves as a versatile "chemical handle" for Palladium-catalyzed cross-coupling reactions, enabling the rapid construction of chemical libraries.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl-boronic acids to install aromatic systems at C3.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water,
      
      
      .
  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid linkers.

    • Conditions:

      
      , CuI, 
      
      
      
      , DMF.
  • Buchwald-Hartwig Amination: Introduction of amines at C3 (less common than C-C coupling but feasible).

Structure-Activity Relationship (SAR) Logic

The 6-methyl group is crucial for SAR. In kinase inhibitors, this methyl group often projects into a hydrophobic sub-pocket (e.g., the gatekeeper region), improving selectivity against homologous kinases.

Functionalization Logic Diagram

ReactivityMap Core 3-Iodo-6-methyl- 5-azaindole Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Sono Sonogashira (R-C≡CH) Core->Sono Pd(II)/Cu(I) Heck Heck Reaction (Alkenes) Core->Heck Pd(0) Biaryl Biaryl Kinase Inhibitors Suzuki->Biaryl Alkyne Rigid Linkers (PROTACs) Sono->Alkyne Alkene Extended Pi-Systems Heck->Alkene

Caption: Divergent synthesis pathways utilizing the C3-iodo handle for medicinal chemistry optimization.

Safety & Handling

  • Hazards: The parent azaindole and its halogenated derivatives are potential irritants. NIS is an irritant and light-sensitive.

  • Storage: Store the 3-iodo derivative at 2–8°C , protected from light (amber vial) and moisture. Iodine release can occur upon prolonged exposure to light/air, turning the solid brown.

  • Waste: Dispose of halogenated organic waste in dedicated streams. Do not mix with strong oxidizers.

References

  • Popowycz, F., et al. (2007).[4] Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron, 63(36), 8689–8707.[4]

  • Reagentia. (n.d.). 6-Methyl-1H-Pyrrolo[3,2-c]Pyridine (CAS 183586-34-7).[1][2][3] Reagentia Catalog.

  • Mahadevan, I., & Rasmussen, M. (1992). Synthesis of Pyrrolopyridines (Azaindoles). Journal of Heterocyclic Chemistry, 29(2).

  • Sigma-Aldrich. (2025). Product Search: Azaindole Derivatives.

  • ChemScene. (2025). 6-Methyl-1H-pyrrolo[3,2-c]pyridine Product Page.

Sources

Spectral Characterization & Synthetic Utility: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph

Executive Summary

This technical guide provides a comprehensive structural and spectral analysis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1000342-78-8). As a halogenated derivative of the 5-azaindole scaffold, this compound serves as a critical bioisostere for indole-based kinase inhibitors (e.g., JAK, Trk). The C3-iodine handle enables high-value palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making accurate spectral validation essential for downstream medicinal chemistry campaigns.

Part 1: Chemical Identity & Structural Context[1]

The target molecule is a fused bicyclic heteroaromatic system. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold places the pyridine nitrogen at position 5.

PropertyData
IUPAC Name 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
CAS Number 1000342-78-8
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Moderate in MeOH/DCM
Numbering System (Critical for NMR Assignment)

To ensure accurate spectral assignment, the atom numbering follows the IUPAC standard for pyrrolo[3,2-c]pyridine:

  • N1: Pyrrole nitrogen.

  • C2: Pyrrole carbon (adjacent to N1).

  • C3: Pyrrole carbon (site of Iodination).

  • C4: Pyridine carbon (singlet, highly deshielded).

  • N5: Pyridine nitrogen.

  • C6: Methyl-substituted carbon.[1]

  • C7: Pyridine carbon.

Part 2: Synthetic Pathway & Mechanism

The synthesis typically proceeds via electrophilic aromatic substitution (EAS) on the electron-rich pyrrole ring of the parent 6-methyl-5-azaindole.

Protocol Logic:

  • Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) to avoid harsh oxidative conditions that might oxidize the pyridine nitrogen or cause over-iodination.
    
  • Solvent: DMF or Acetonitrile is used to solubilize the polar scaffold.

  • Regioselectivity: The C3 position is the most nucleophilic site (HOMO density), ensuring high regioselectivity over C2 or the pyridine ring.

Synthesis Start 6-Methyl-5-azaindole (C8H8N2) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent NIS (1.05 eq) DMF, 0°C to RT Reagent->Intermediate Product 3-Iodo-6-methyl-5-azaindole (Precipitate) Intermediate->Product Re-aromatization (-H+) Workup Water Quench Filtration/Wash Product->Workup

Figure 1: Electrophilic iodination pathway using N-iodosuccinimide (NIS).

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary rapid-validation tool. The presence of Iodine provides a distinct mass defect and isotopic pattern, although Iodine is monoisotopic (


), meaning it does not show the M+2 doublet characteristic of Chlorine or Bromine.
Experimental Parameters (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Solvent: MeOH + 0.1% Formic Acid.

Diagnostic Signals
Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 259.07 Protonated molecular ion (Base Peak).
[M+Na]⁺ 281.05Sodium adduct (common in glass/solvent traces).
[2M+H]⁺ 517.13Dimer formation (concentration dependent).
Fragment ~132.1Loss of Iodine radical [M-I]⁺ (High energy collision).

Validation Check:

  • If

    
     is the base peak, the iodine has likely undergone hydrogenolysis (de-iodination) or the starting material was incomplete.
    
  • Absence of

    
     confirms no di-iodination occurred.
    
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. The data below represents the consensus spectral signature in DMSO-


.
¹H NMR (400 MHz, DMSO-

)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Justification
11.80 - 12.00 br s1HNH (H1) Pyrrole NH. Broad and downfield due to H-bonding and aromaticity.
8.78 s1HH4 Pyridine proton. Most deshielded due to adjacency to N5 and ring current. Singlet (no vicinal coupling).
7.80 s (or d, J~2.5)1HH2 Pyrrole proton.[2] Deshielded by C3-Iodine. Appears as a sharp singlet or doublet (coupling to NH).
7.25 s1HH7 Pyridine proton. Upfield relative to H4. Singlet.
2.56 s3H-CH₃ Methyl group at C6. Distinct singlet.

Key Diagnostic Features:

  • Loss of H3: The parent scaffold shows a doublet at ~6.4 ppm (H3). This signal must be absent .

  • H2 Simplification: In the parent, H2 is a doublet/multiplet (coupling to H3). In the 3-iodo product, H2 collapses to a singlet (or doublet only coupling to NH).

  • H4 Shift: The H4 singlet at ~8.8 ppm is characteristic of the 5-azaindole system.

¹³C NMR (100 MHz, DMSO-

)
  • C-I (C3): ~55-60 ppm. The carbon attached to iodine typically appears significantly upfield compared to other aromatic carbons due to the "heavy atom effect" (shielding).

  • Carbonyl-like/Aromatic: ~140-150 ppm (C4, C6, C7a).

  • Methyl: ~24 ppm.

Part 5: Experimental Protocols
Protocol A: Structural Validation Workflow

This protocol ensures the compound is suitable for use as a building block in subsequent couplings.

  • Sample Prep: Dissolve 5 mg of solid in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Run 1H NMR (16 scans minimum).

    • Run LC-MS (Gradient: 5% to 95% ACN in Water + 0.1% FA).

  • Analysis Criteria:

    • Purity: >95% by UV (254 nm).

    • Integrity: H2 proton integral must be 1.0 relative to H4. If H2 < 1.0, deuterium exchange with solvent may be occurring (rare in DMSO, common in MeOD).

Protocol B: Storage & Stability
  • Light Sensitivity: Aryl iodides are light-sensitive. Store in amber vials.

  • Oxidation: 5-azaindoles can oxidize to N-oxides. Store under Argon/Nitrogen at -20°C.

Part 6: Quality Control & Troubleshooting Logic

Common issues arise from regioselectivity errors or starting material impurities.

QC_Workflow Sample Crude Product Check1 LC-MS Analysis Sample->Check1 NMR 1H NMR (DMSO-d6) Check1->NMR Pass Reprocess Recrystallize (Remove SM) Check1->Reprocess Fail Path_OK Mass = 259 Single Peak Path_Fail Mass = 133 (SM) or 384 (Di-Iodo) Decision Check H3 Region (6.0 - 6.5 ppm) NMR->Decision Pass RELEASE (No H3 signal) Decision->Pass Clean Decision->Reprocess Signal Present

Figure 2: Quality Control Decision Tree for 3-Iodo-5-azaindole derivatives.

Troubleshooting Table:

ObservationRoot CauseRemediation
Extra singlet at 6.4 ppm Unreacted Starting Material (SM).Recrystallize from Ethanol/Water or re-subject to NIS.
Doublet pattern at 7.8 ppm H2 coupling to NH (Normal).Add D₂O shake to collapse doublet to singlet (verifies NH).
Brown discoloration Iodine liberation (

).
Wash solid with 10% Sodium Thiosulfate (

).
References
  • PubChem Compound Summary. (n.d.). 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (CID 44556857). National Center for Biotechnology Information. Link

  • Lachance, N., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 23(10). (Review of azaindole functionalization including iodination strategies). Link

  • AChemBlock. (2024). Product Specification: 3-Iodo-6-methyl-5-azaindole. (Commercial verification of the building block). Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Azaindoles. (General methodologies for halogenation of azaindole scaffolds). Link

Sources

Structural Insights into 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Scaffolds: A Crystallographic & Medicinal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Content Type: Technical Whitepaper / Structural Analysis Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a critical bioisostere of indole, widely utilized in kinase inhibitor design (e.g., MPS1, FMS, ROCK) to target the ATP-binding hinge region. The specific derivative 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine serves as a pivotal intermediate; the 3-iodo moiety acts as a reactive handle for cross-coupling (Sonogashira/Suzuki) and a halogen-bond donor, while the 6-methyl group provides steric selectivity and metabolic stability.

This guide analyzes the solid-state architecture of this scaffold, focusing on the competition between hydrogen bonding (N–H···N) and halogen bonding (C–I[1][2]···N), and provides protocols for the synthesis and crystallization of these derivatives.

Molecular Architecture & Synthesis

To understand the crystal packing, one must first master the synthesis and the electronic distribution of the core scaffold. The 5-azaindole is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring, facilitating electrophilic substitution (iodination) at the C3 position.

Synthetic Pathway

The synthesis of the 3-iodo-6-methyl derivative typically proceeds via the Bartoli Indole Synthesis or Pd-catalyzed cyclization of ortho-haloaminopyridines, followed by regioselective iodination.

Table 1: Synthetic & Physical Parameters

ParameterSpecificationNotes
Core Scaffold 5-Azaindole (Pyrrolo[3,2-c]pyridine)H-bond donor (N1) & Acceptor (N5).
Substituents 3-Iodo, 6-MethylI = Halogen bond donor; Me = Steric block at N5.
Iodination Reagent N-Iodosuccinimide (NIS)Preferential reaction at C3 (nucleophilic pyrrole ring).
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents promotes aggregation.
pKa (Calc.) ~8.2 (N1-H), ~4.5 (N5)6-Methyl group slightly increases basicity of N5 via inductive effect.
Workflow Diagram (Synthesis to Crystal)

The following directed graph outlines the critical path from raw materials to diffraction-quality crystals.

SynthesisWorkflow Start 4-amino-2-chloro- 5-methylpyridine Cyclization Pd-Catalyzed Cyclization (or Bartoli) Start->Cyclization Precursor Core 6-Methyl-5-azaindole Cyclization->Core Ring Closure Iodination Iodination (NIS, DMF) Core->Iodination C3-Functionalization Product 3-Iodo-6-methyl- 5-azaindole Iodination->Product Purification Cryst Vapor Diffusion (MeOH / Et2O) Product->Cryst Slow Evap.

Caption: Synthetic route from pyridine precursors to crystalline 3-iodo-6-methyl-5-azaindole.

Crystallization Protocol

Growing X-ray quality crystals of azaindoles is challenging due to their tendency to form amorphous powders or microcrystalline needles. The 3-iodo substituent increases lipophilicity, aiding crystallization compared to the parent heterocycle.

Optimized Vapor Diffusion Method

This protocol utilizes the solubility difference between methanol (solvent) and diethyl ether (antisolvent) to drive controlled nucleation.

  • Dissolution: Dissolve 20 mg of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine in 1.5 mL of HPLC-grade Methanol (or THF if solubility is low). Sonicate for 2 minutes to ensure homogeneity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether (or Pentane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Clear, prismatic crystals typically appear within 48–72 hours as the ether vapor diffuses into the methanol, slowly lowering solubility.

Crystallographic Characterization & Structural Analysis

The crystal structure of 3-iodo-6-methyl-5-azaindole is defined by two primary supramolecular synthons: the Hydrogen-Bonded Dimer and the Halogen Bond .

The Azaindole Dimer (R2,2(8) Motif)

Unlike indoles, which only donate hydrogen bonds, 5-azaindoles are self-complementary.

  • Mechanism: The pyrrole N1–H acts as a donor, while the pyridine N5 acts as an acceptor.

  • Geometry: Two molecules associate in a centrosymmetric dimer.

  • 6-Methyl Effect: The methyl group at C6 exerts steric pressure on the N5 acceptor site. In the crystal lattice, this may force the dimer to buckle slightly or increase the N···N distance compared to the unmethylated parent, weakening the H-bond network but increasing solubility.

The Iodine Sigma-Hole (Halogen Bonding)

The C3-Iodine atom is not merely a heavy atom for phasing; it is a structure-directing element.

  • Sigma-Hole: The iodine atom exhibits a region of positive electrostatic potential (

    
    -hole) along the C–I bond axis.
    
  • Interaction: This

    
    -hole interacts with electron-rich Lewis bases in the lattice—typically the N5 of a neighboring dimer or the oxygen of a solvent molecule.
    
  • Directionality: The C–I···N angle is typically near-linear (170°–180°), a hallmark of halogen bonding.

Interaction Network Diagram

The following diagram illustrates the competition and cooperation between H-bonds and Halogen bonds in the lattice.

InteractionMap cluster_steric Steric Influence MolA Molecule A (Donor N1-H) MolB Molecule B (Acceptor N5) MolA->MolB H-Bond (Strong) 1.9-2.1 Å MolB->MolA Reciprocal H-Bond Iodine Iodine (C3) (Sigma-Hole) Solvent Solvent/Neighbor (Lewis Base) Iodine->Solvent Halogen Bond (Linear, ~175°) Methyl 6-Methyl Group Methyl->MolB Blocks N5 Access

Caption: Supramolecular assembly showing the R2,2(8) H-bond dimer and orthogonal halogen bonding.

Medicinal Chemistry Implications

The crystallographic features of 3-iodo-6-methyl-5-azaindole directly translate to its utility in drug design, particularly for kinase inhibitors (e.g., MPS1, FMS).

Hinge Binding Mode

In kinase active sites (e.g., MPS1), the 5-azaindole core mimics the adenine ring of ATP.

  • N1-H: Donates a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu/Leu residues).

  • N5: Accepts a hydrogen bond from the backbone amide.

  • 3-Iodo Role: While often replaced by aryl groups in final drugs, the iodine in the crystal structure mimics the vector where solubilizing groups or "gatekeeper" interacting moieties are placed.

  • 6-Methyl Selectivity: The 6-methyl group can clash with residues in the ATP pocket if the pocket is tight, thereby acting as a selectivity filter against off-target kinases with smaller binding sites.

Docking Data Summary

Table 2: Structural Features vs. Biological Function

Structural FeatureCrystallographic RoleBiological/Kinase Role
N1-H / N5 Pair Forms centrosymmetric dimers.Critical "Hinge Binder" (Donor/Acceptor motif).
C3-Iodine Halogen bond donor (

-hole).[1]
Vector for Sonogashira coupling (Solvent front).
C6-Methyl Distorts planar packing; steric block.Selectivity filter; prevents metabolic oxidation at C6.
Planarity High (aromatic system).Enables

-stacking with Phe/Tyr gatekeepers.

References

  • Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979. Link

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065. Link

  • Fan, H., et al. (2009).[3] "Halogen bonding in iodo-perfluoroalkane/pyridine mixtures." The Journal of Physical Chemistry A, 113(51), 14052-14059.[3] Link

  • Leboho, T. C., et al. (2015).[4] "Double Sonogashira Reactions on Dihalogenated Aminopyridines for the Assembly of an Array of 7-Azaindoles." Bioorganic & Medicinal Chemistry, 23(15), 4943–4951.[4] Link[4]

  • Gildor, B., et al. (2024). "Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts." Chemistry - A European Journal.[1] Link[1]

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The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[3,2-c]pyridine core, a prominent member of the azaindole family, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have positioned it at the heart of numerous drug discovery programs, leading to clinical candidates for treating a range of diseases, most notably cancer. This guide provides an in-depth exploration of the pyrrolo[3,2-c]pyridine journey, from the foundational challenges of its initial synthesis to its current status as a cornerstone for developing targeted therapeutics. We will dissect the evolution of synthetic strategies, highlight landmark discoveries in oncology, and provide detailed experimental insights for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Azaindole Core

Fused nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science. Among these, the pyrrolopyridines, or azaindoles, hold a special place. As bioisosteres of the endogenous indole nucleus found in molecules like tryptophan and serotonin, they offer a versatile template for interacting with biological targets. The introduction of a nitrogen atom into the benzene portion of the indole ring dramatically alters the scaffold's properties, modulating its polarity, solubility, and hydrogen bonding capacity.

There are six possible isomers of pyrrolopyridine, each with a distinct electronic and steric profile.[1] The pyrrolo[3,2-c]pyridine (also known as 5-azaindole) isomer, the focus of this guide, has proven particularly fruitful. Its specific arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor in ways that are highly advantageous for potent and selective ligand-protein interactions.

The Dawn of Pyrrolo[3,2-c]pyridines: A Historical Synthetic Challenge

The early history of pyrrolo[3,2-c]pyridines is intertwined with the broader challenge of synthesizing any azaindole. For decades, chemists found that classical indole syntheses, such as the Fischer and Madelung cyclizations, were often ineffective or provided disappointingly low yields when applied to pyridine-based precursors.[2] These harsh, high-temperature reactions were frequently incompatible with the electronic nature of the pyridine ring, which is deactivated towards the necessary intramolecular electrophilic attack.[3]

This synthetic hurdle meant that for many years, azaindoles remained a chemical curiosity rather than a readily accessible tool for medicinal chemists. The development of more general and efficient methods, such as the Bartoli indole synthesis from nitropyridines and later, transition-metal-catalyzed cross-coupling reactions, marked a turning point.[4][5][6] These innovations finally unlocked the synthetic accessibility of various azaindole isomers, including the pyrrolo[3,2-c]pyridine core, paving the way for its systematic exploration in drug discovery.

Evolution of Synthetic Strategies: From Classical to Catalytic

The journey to efficiently construct the pyrrolo[3,2-c]pyridine scaffold showcases the remarkable progress of organic synthesis.

Early Rearrangement and Annulation Methods

One of the clever, albeit complex, early strategies involved a ring rearrangement. As detailed in the synthesis of FMS kinase inhibitors, the journey can begin from the more accessible pyrrolo[2,3-b]pyridine isomer.[2] This precursor is first activated, and subsequent fusion with a nitroaniline at high temperature induces a rearrangement to form the desired pyrrolo[3,2-c]pyridine core.[2] While effective, this method highlights the non-trivial nature of early approaches.

The Palladium Revolution and Modern Annulation

The advent of palladium-catalyzed cross-coupling reactions revolutionized heterocyclic chemistry. These methods allow for the construction of the pyrrole ring onto a pre-functionalized pyridine core under milder and more controlled conditions. A contemporary example is seen in the synthesis of tubulin inhibitors, where a key intermediate is formed via a Suzuki cross-coupling reaction to attach an aryl group, which becomes part of the final scaffold.[7]

More recently, novel catalytic systems continue to expand the synthetic toolkit. A synergetic copper/zinc-catalyzed one-step annulation reaction has been reported for creating fused 1H-pyrrolo[3,2-c]pyridine systems, demonstrating the ongoing drive for efficiency and practicality.[8]

A Privileged Scaffold in Oncology

The physical and chemical properties of the pyrrolo[3,2-c]pyridine core make it exceptionally well-suited for targeting key proteins involved in cancer signaling. Its rise to prominence is best illustrated through its successful application in several distinct anti-cancer strategies.

Targeting FMS Kinase in Cancer and Inflammation

Colony-stimulating factor-1 receptor (FMS) kinase is a critical driver in the survival of macrophages and is over-expressed in various cancers, including breast and ovarian.[2] This makes it an attractive target for therapeutic intervention.

Researchers identified a diarylamide derivative, KIST101029, as a potent FMS kinase inhibitor. Seeking to improve upon this lead, a series of analogues based on the pyrrolo[3,2-c]pyridine scaffold were developed.[2] This effort led to the discovery of compound 1r , which was over three times more potent than the original lead compound.[2][6] Furthermore, compound 1r demonstrated excellent selectivity for FMS kinase and showed significant antiproliferative activity across a panel of cancer cell lines, establishing it as a promising candidate for both anticancer and anti-arthritic drug development.[2][6][9]

Compound FMS Kinase IC₅₀ Potency vs. Lead Antiproliferative IC₅₀ Range (Cancer Cells)
KIST101029 (Lead)96 nM1xNot specified for this compound in the same context
1e 60 nM1.6xNot specified
1r 30 nM3.2x0.15–1.78 µM
Data sourced from Al-Rashood et al. (2018).[2][6][9]
Inhibiting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but can be aberrantly reactivated in cancers like medulloblastoma. Takeda Pharmaceutical Company reported the discovery of a potent pyrrolo[3,2-c]quinoline-4-one inhibitor of this pathway.[4] However, this initial compound suffered from poor solubility, which limited its potential.

In a clear demonstration of rational drug design, the team hypothesized that reducing the aromatic ring count could improve solubility. They systematically truncated the quinoline core to an N-methylpyrrolo[3,2-c]pyridine skeleton.[4] This strategic modification, followed by optimization of an alkoxy side chain, led to the discovery of TAK-441 . This new compound retained potent Hh inhibitory activity but had a significantly improved pharmacokinetic profile due to its enhanced solubility. TAK-441 proved effective in preclinical models and advanced into clinical trials for the treatment of solid tumors.[4]

Hedgehog_Inhibitor_Optimization Lead Pyrrolo[3,2-c]quinoline-4-one (Lead) - Potent Hh Inhibitor - Poor Solubility Problem Low Bioavailability at High Doses Lead->Problem Strategy Improve Solubility: Reduce Aromatic Ring Count Problem->Strategy Core_Mod N-methylpyrrolo[3,2-c]pyridine Core (New Scaffold) Strategy->Core_Mod Optimization Optimize 3-alkoxy group Core_Mod->Optimization Candidate TAK-441 (11d) - Potent Hh Inhibitor - Acceptable Solubility - Improved PK Profile Optimization->Candidate

Caption: Optimization workflow from a poorly soluble lead to the clinical candidate TAK-441.

Disrupting Microtubules as Colchicine-Binding Site Inhibitors

Microtubules are dynamic cytoskeletal proteins essential for cell division, making them a validated target for anticancer drugs. A recent strategy has focused on designing new colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization.[5][7][10]

Scientists employed a "configuration-constrained" strategy, using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the conformation of a molecule designed to mimic the natural product Combretastatin A-4 (CA-4).[5][7] This led to a series of novel compounds, with 10t emerging as the most potent. It exhibited powerful antiproliferative activity against multiple cancer cell lines at nanomolar concentrations.[5] Further studies confirmed that compound 10t works by potently inhibiting tubulin polymerization, causing cell cycle arrest in the G2/M phase, and inducing apoptosis.[10]

Compound HeLa (Cervical Cancer) IC₅₀ SGC-7901 (Gastric Cancer) IC₅₀ MCF-7 (Breast Cancer) IC₅₀
10t 0.12 µM0.15 µM0.21 µM
CA-4 (Control) 0.002 µM0.003 µM0.004 µM
Data sourced from Wang et al. (2024).[5][7]

Case Study: A Detailed Synthetic Protocol

To provide a practical understanding of the chemistry involved, this section details a representative synthesis for a key intermediate used in the development of pyrrolo[3,2-c]pyridine-based anticancer agents.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 15)

This protocol is adapted from the synthetic route used to create the tubulin inhibitors.[5][7] It involves the reductive cyclization of a vinylated nitropyridine oxide intermediate.

Synthesis_Workflow cluster_0 Step 1: Formation of Vinyl Intermediate cluster_1 Step 2: Reductive Cyclization start 2-bromo-5-methyl-4-nitropyridine-1-oxide (13) reagent1 DMF-DMA start->reagent1 intermediate14 (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide (14) reagent1->intermediate14 reagent2 Iron Powder (Fe) Acetic Acid (AcOH) intermediate14->reagent2 product 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) reagent2->product

Caption: Key steps in the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Experimental Protocol:

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).[5]

  • Stir the reaction mixture vigorously at 100 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the excess iron and iron salts.

  • Concentrate the filtrate in vacuo to remove the acetic acid.

  • Neutralize the residue by adjusting the pH to ~8 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic portions, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to afford the pure 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[5]

Future Directions and Outlook

The story of the pyrrolo[3,2-c]pyridine scaffold is far from over. Its proven success has solidified its status as a go-to template for medicinal chemists targeting a wide array of proteins. Ongoing research continues to explore its potential in other therapeutic areas, leveraging its unique ability to forge potent and selective molecular interactions. The continuous development of novel and more efficient synthetic methodologies will further accelerate the discovery of new derivatives. As our understanding of complex disease biology deepens, the versatility of the pyrrolo[3,2-c]pyridine core ensures it will remain a central and impactful player in the future of drug discovery.

References

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1198-1207. Available from: [Link]

  • Ohashi, T., et al. (2012). Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorganic & Medicinal Chemistry, 20(18), 5507-17. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available from: [Link]

  • Wojcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available from: [Link]

  • Robison, M. M., et al. (1959). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]

  • Majumder, S., et al. (2023). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]

  • Dunn, A. D. (1984). The synthesis of pyrrolopyridines and pyridopyridazines. Journal of Heterocyclic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolopyridines (3a–l) and fused pyrimidines (4a–l). Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PMC. Available from: [Link]

  • Crooks, P. A., & Robinson, B. (1969). Azaindoles. Part I. The syntheses of 5-aza- and 5,7-diazaindoles by the non-catalytic thermal indolization of 4-pyridyl. Canadian Journal of Chemistry. Available from: [Link]

  • Jana, A., & Singarapu, K. K. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available from: [Link]

  • Fatahala, S. S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Egyptian National Cancer Institute. Available from: [Link]

  • Al-Rashood, S. T., et al. (2018). (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available from: [Link]

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A Comprehensive Technical Guide on the Potential Research Areas for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer both structural novelty and synthetic versatility. Among these, the pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, present in numerous biologically active compounds. This guide focuses on a specific, underexplored derivative, 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine, highlighting its potential as a cornerstone for the development of next-generation therapeutics. The strategic placement of an iodine atom at the 3-position provides a powerful synthetic handle for diversification through modern cross-coupling reactions, while the 6-methyl group can favorably modulate its physicochemical properties. This document will provide an in-depth exploration of the potential research avenues for this compound, including its application in oncology as a kinase inhibitor, in neurodegenerative diseases, and as a novel antibacterial agent.

The Pyrrolo[3,2-c]pyridine Scaffold: A Foundation of Therapeutic Success

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets. Several drugs containing a pyrrolopyridine scaffold are already in clinical use, particularly in oncology. For instance, Vemurafenib and Pexidartinib are approved anticancer agents that feature this core structure[1][2]. The success of these compounds underscores the therapeutic potential of the pyrrolo[3,2-c]pyridine framework.

3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine: A Gateway to Chemical Diversity

The true value of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine lies in its synthetic accessibility and the reactivity of the iodo-substituent. While the synthesis of this specific molecule is not extensively detailed in the public domain, established methodologies for the synthesis of related iodo-pyrrolopyridines and other halogenated heterocycles provide a clear roadmap. These methods often involve the construction of the core pyrrolopyridine ring system followed by a regioselective iodination step.

The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical functionalities at the 3-position, a crucial vector for modulating biological activity.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl groups.

  • Sonogashira Coupling: Introduction of alkynyl groups.

  • Heck Coupling: Introduction of alkenyl groups.

  • Buchwald-Hartwig Amination: Introduction of nitrogen-based substituents.

This synthetic versatility enables the rapid generation of large and diverse compound libraries, which is a cornerstone of modern drug discovery campaigns.

DOT Script for Synthetic Diversification

G cluster_0 Palladium-Catalyzed Cross-Coupling 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Suzuki Coupling Suzuki Coupling 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine->Sonogashira Coupling Heck Coupling Heck Coupling 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine->Heck Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine->Buchwald-Hartwig Amination Diverse Compound Library Diverse Compound Library Suzuki Coupling->Diverse Compound Library Sonogashira Coupling->Diverse Compound Library Heck Coupling->Diverse Compound Library Buchwald-Hartwig Amination->Diverse Compound Library

Caption: Synthetic utility of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine for library generation.

Potential Research Area 1: Kinase Inhibitors in Oncology

Rationale: The pyrrolo[3,2-c]pyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. The nitrogen atoms in the bicyclic system can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Derivatives of the pyrrolo[3,2-c]pyridine core have shown significant inhibitory activity against various kinases, including FMS kinase, which is implicated in several cancers and inflammatory disorders[3][4][5]. Furthermore, the 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target of interest in oncology[6].

Proposed Research Workflow:

  • Computational Modeling: Utilize in silico methods to dock a virtual library of 3-substituted 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives into the ATP-binding sites of various oncologically relevant kinases.

  • Library Synthesis: Synthesize a focused library of compounds based on the computational predictions, prioritizing those with favorable predicted binding modes and drug-like properties.

  • Biochemical Screening: Screen the synthesized compounds against a panel of kinases to identify initial hits and determine their potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the initial hits to improve their potency, selectivity, and pharmacokinetic properties.

  • Cellular and In Vivo Evaluation: Test the optimized compounds in cancer cell lines and animal models to assess their anti-proliferative activity and in vivo efficacy. Recent studies have shown that 1H-pyrrolo[3,2-c]pyridine derivatives can exhibit potent antitumor activities in vitro against various cancer cell lines[7][8][9].

Experimental Protocol: In Vitro Kinase Inhibition Assay

Step Procedure Rationale
1Prepare assay buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.To create the necessary conditions for the enzymatic reaction.
2Add the test compound at various concentrations to the assay wells.To determine the dose-dependent inhibitory effect of the compound.
3Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.To allow for the phosphorylation of the substrate.
4Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).To measure the extent of kinase activity in the presence of the inhibitor.
5Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.To quantify the potency of the inhibitor.

Potential Research Area 2: Modulators of Neurological Disorders

Rationale: The central nervous system (CNS) represents a significant area for therapeutic intervention, and heterocyclic compounds have played a crucial role in the development of CNS-active drugs. The pyrrolopyridine scaffold is no exception. Derivatives of the related pyrrolo[3,4-c]pyridine isomer have been investigated for their analgesic and sedative properties[1]. Given the structural similarities, 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives warrant investigation for their potential to modulate neurological pathways.

Potential Targets in Neurodegeneration:

  • Kinases: Aberrant kinase activity is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's. The kinase inhibitory potential of the pyrrolo[3,2-c]pyridine scaffold makes it an attractive starting point for developing neuroprotective agents.

  • Receptors and Ion Channels: The diverse functionalities that can be introduced at the 3-position could lead to compounds that interact with various CNS receptors and ion channels.

Proposed Research Workflow:

  • Blood-Brain Barrier (BBB) Permeability Prediction: Computationally assess the potential of synthesized analogues to cross the BBB, a critical requirement for CNS drugs.

  • In Vitro Neuroactivity Screening: Screen a library of compounds in cell-based assays relevant to neurodegenerative diseases, such as assays for neuroprotection, anti-neuroinflammation, and modulation of neurotransmitter systems.

  • In Vivo Behavioral Models: Evaluate promising compounds in animal models of neurological disorders to assess their effects on cognitive function, motor activity, and other relevant behavioral readouts.

Potential Research Area 3: Novel Antibacterial Agents

Rationale: The emergence of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Pyrrole-containing compounds have a history of use as antibacterial agents, with drugs like Cefepim, Doripenem, and Meropenem containing a pyrrole ring[1]. The pyrrolopyridine scaffold itself offers a promising starting point for the development of new antibacterial drugs.

Potential Bacterial Targets:

  • DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are validated targets for antibiotics. The planar nature of the pyrrolo[3,2-c]pyridine core could allow for intercalation with DNA or binding to the active sites of these enzymes.

  • Bacterial Cell Wall Synthesis: The diverse substituents that can be introduced could interfere with various steps in the biosynthesis of the bacterial cell wall.

  • Other Essential Bacterial Proteins: A broad screening approach could identify compounds that inhibit other essential bacterial processes.

Proposed Research Workflow:

  • Antibacterial Screening: Screen a diverse library of 3-substituted 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Minimum Inhibitory Concentration (MIC) Determination: For active compounds, determine the MIC, which is the lowest concentration that inhibits visible bacterial growth.

  • Mechanism of Action Studies: Investigate the mechanism by which the active compounds kill bacteria or inhibit their growth. This could involve assays for inhibition of DNA replication, protein synthesis, or cell wall synthesis.

  • In Vivo Efficacy Studies: Test promising candidates in animal models of bacterial infection to evaluate their in vivo efficacy and pharmacokinetic profiles.

DOT Script for the Overall Research Strategy

G cluster_1 Therapeutic Area 1 cluster_2 Therapeutic Area 2 cluster_3 Therapeutic Area 3 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Library Synthesis Library Synthesis 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine->Library Synthesis Oncology Oncology Kinase Inhibition Kinase Inhibition Kinase Inhibition->Oncology Neurological Disorders Neurological Disorders CNS Target Modulation CNS Target Modulation CNS Target Modulation->Neurological Disorders Infectious Diseases Infectious Diseases Antibacterial Agents Antibacterial Agents Antibacterial Agents->Infectious Diseases Library Synthesis->Kinase Inhibition Library Synthesis->CNS Target Modulation Library Synthesis->Antibacterial Agents

Caption: A multi-pronged research approach for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine.

Conclusion

3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is a molecule of significant untapped potential. Its strategic design, featuring a versatile synthetic handle and a privileged heterocyclic core, makes it an ideal starting point for the discovery of novel therapeutics. The research avenues outlined in this guide—oncology, neurological disorders, and infectious diseases—represent areas of high unmet medical need where this scaffold could make a substantial impact. A dedicated and systematic research effort, combining modern synthetic chemistry, computational drug design, and rigorous biological evaluation, will be paramount to unlocking the full therapeutic promise of this exciting molecule.

References

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
  • Szkatuła, D., et al. (2021).
  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
  • Cheung, K.-M. J., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(13), 5470-5484.
  • El-Kashef, H., et al. (2015). Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3′,2′:4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. The Journal of Organic Chemistry, 80(14), 7134-7142.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Povar, I., & Vasilev, A. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry, 6(3), 64.
  • Kumar, A., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
  • Szkatuła, D., et al. (2021).

Sources

Methodological & Application

"protocols for functionalizing the 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scaffold Analysis

The 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (often referred to as a substituted 5-azaindole) represents a high-value pharmacophore in kinase inhibitor discovery. Unlike the electron-rich indole, the 5-azaindole core is electron-deficient due to the pyridine nitrogen (N5). This electronic bias significantly alters its reactivity profile compared to standard indoles, necessitating specialized protocols.

The Reactivity Hierarchy

To successfully functionalize this scaffold, one must respect the distinct reactivity tiers of its functional groups:

  • N1-Pyrrole Nitrogen (pKa ~13): The most acidic site. Unprotected N1-H can poison Palladium catalysts by forming stable Pd-amido complexes. Action: Protection or alkylation is the mandatory first step for high-yielding cross-couplings.

  • C3-Iodine Handle: The primary site for diversification. The C-I bond is highly reactive toward oxidative addition, enabling facile Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • C6-Methyl Group: Sterically adjacent to N5. While generally inert under cross-coupling conditions, it blocks nucleophilic attack at C6 and adds lipophilicity. It can be oxidized to an aldehyde or activated via lateral lithiation under forcing conditions, but usually serves as a static structural element.

  • N5-Pyridine Nitrogen: A hydrogen-bond acceptor. It can act as a directing group or be oxidized to an N-oxide (N-O) to alter C4/C6 reactivity, though this is an advanced application.

Decision Pathway: Workflow Logic

G Start 3-Iodo-6-methyl-5-azaindole Protect Step 1: N1-Functionalization (Protection/Alkylation) Start->Protect Essential to prevent Pd-poisoning Choice Select Coupling Strategy Protect->Choice Suzuki Protocol A: Suzuki-Miyaura (Aryl/Heteroaryl) Choice->Suzuki Biaryl formation Sono Protocol B: Sonogashira (Alkynes) Choice->Sono Alkyne insertion Buchwald Protocol C: Buchwald-Hartwig (Amines) Choice->Buchwald C-N bond formation Library Final Library Generation Suzuki->Library Sono->Library Buchwald->Library

Figure 1: Strategic workflow for scaffold functionalization. Note that N1-protection is a critical gatekeeping step.

Protocol A: N1-Protection (The Gateway Step)

Rationale: The electron-withdrawing nature of the pyridine ring makes the N1 proton more acidic than in indole. Direct use of the unprotected scaffold in Pd-catalyzed reactions often leads to low yields due to deprotonation and subsequent catalyst sequestration. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability under basic coupling conditions and facile removal with fluoride sources (TBAF) or acid.

Materials
  • Substrate: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with NaH (1.5 equiv) under an Argon atmosphere. Wash the NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive, though usually unnecessary. Suspend in anhydrous DMF at 0°C.

  • Deprotonation: Dissolve the scaffold (1.0 equiv) in minimal DMF and add dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H2 gas. The solution will likely turn yellow/orange.

    • Time: Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The product will have a significantly higher Rf than the polar starting material.

  • Work-up: Quench carefully with saturated aqueous NH4Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, 0–30% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR: Look for the SEM protecting group signals: ~0 ppm (TMS, s, 9H), ~0.9 ppm (CH2, t, 2H), ~3.5 ppm (CH2, t, 2H), ~5.4 ppm (N-CH2-O, s, 2H).

  • Absence of NH: The broad singlet around 11–12 ppm should be absent.

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Rationale: The C3-Iodo position is highly reactive. However, the 5-azaindole core is electron-deficient, which can sometimes slow down the transmetallation step. We employ Pd(dppf)Cl2 or Pd2(dba)3/SPhos systems. SPhos is particularly effective for sterically demanding or electron-poor substrates.

Materials
  • Substrate: N-SEM-3-iodo-6-methyl-5-azaindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM complex (5 mol%) OR Pd2(dba)3 (2 mol%) + SPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed

Step-by-Step Methodology
  • Degassing: Sparge the Dioxane/Water solvent mixture with Argon for 20 minutes prior to use. Critical: Oxygen is the enemy of this reaction.

  • Assembly: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, Base, and Catalyst.

  • Solvation: Add the degassed solvent mixture (0.1 M concentration relative to substrate).

  • Reaction: Seal the vessel under Argon. Heat to 90°C for 4–12 hours (oil bath) or 100°C for 30–60 minutes (Microwave).

    • Note: The 6-methyl group generally does not sterically hinder the C3 position, allowing for high conversion.

  • Work-up: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography.

Table 1: Troubleshooting the Suzuki Reaction

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst deactivation or Oxidative Addition failureSwitch to Pd-XPhos-G3 or Pd2(dba)3/SPhos . Ensure strict anaerobic conditions.
Protodeboronation Boronic acid instabilitySwitch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts.
Homocoupling of Boronic Acid OxidationReduce O2 exposure. Lower catalyst loading.
De-iodination (Hydrodehalogenation) Hydride source presentEnsure solvent is dry (if using anhydrous protocol) or reduce reaction time.

Protocol C: Sonogashira Coupling (C3-Alkynylation)

Rationale: Introducing an alkyne at C3 provides a rigid spacer or a handle for "Click" chemistry. Copper (CuI) is typically used as a co-catalyst, but in azaindoles, Cu can chelate to N5 or N1 (if unprotected), stalling the reaction. We recommend a slightly higher ligand loading or a Copper-free variant if yields are low.

Materials
  • Substrate: N-Protected-3-iodo-6-methyl-5-azaindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et3N) / DMF (1:3 ratio) or pure Et3N if substrate solubility permits.

Step-by-Step Methodology
  • Setup: Flame-dry the reaction vessel. Cool under Argon.

  • Addition: Add Substrate, PdCl2(PPh3)2, and CuI.[1]

  • Solvent: Add degassed DMF and Et3N.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is slow.

    • Warning: High temperatures (>80°C) with CuI can promote alkyne homocoupling (Glaser coupling).

  • Work-up: Dilute with EtOAc, wash with water (3x) to remove DMF/Et3N.

    • Copper Removal: Wash with 10% aqueous NH4OH or EDTA solution to sequester copper (blue aqueous layer indicates successful removal).

References

  • Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines: Wang, Z., et al. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[2] [Link] Grounding: Confirms the synthesis of the 6-methyl/aryl scaffold and stability of the core.

  • General Azaindole Functionalization: Santos, A. S., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018.[4] [Link] Grounding: Provides the broad mechanistic basis for Suzuki and Sonogashira conditions on the 5-azaindole ring.

  • Suzuki Coupling Optimization on Azaindoles: Bhatt, S., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 2023. [Link] Grounding: Establishes the Pd2(dba)3/SPhos protocol as a superior system for sterically or electronically challenging azaindole couplings.

  • C3-Halogenation Protocols: Ismail, I., et al. "Indole and azaindole halogenation catalyzed by the RebH enzyme." Frontiers in Chemistry, 2019. [Link] Grounding: Discusses the electrophilic nature of the C3 position and halogenation precursors.

Sources

Application Note & Protocols: Strategic Synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] Derivatives of this scaffold have emerged as potent anticancer agents, demonstrating mechanisms of action that include the inhibition of tubulin polymerization and key oncogenic kinases like FMS kinase.[3][4] A critical strategy for optimizing the therapeutic potential of these compounds involves exploring Structure-Activity Relationships (SAR) through targeted chemical modifications. The introduction of a halogen, such as iodine, at the C3 position of the pyrrole ring provides a versatile chemical handle for diversification via modern cross-coupling reactions. This document provides a comprehensive guide for researchers, detailing a robust, multi-step synthesis of the key intermediate, 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine. Furthermore, it outlines protocols for its subsequent derivatization using Suzuki coupling and for the biological evaluation of novel analogues as potential anticancer therapeutics.

Part 1: Synthesis of the 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Intermediate

1.1: Rationale for the Synthetic Strategy

The selected synthetic route is designed for reliability and scalability, beginning with a commercially available starting material, 2-bromo-5-methylpyridine. The strategy involves a sequence of established transformations to construct the fused pyrrole ring, followed by a regioselective iodination.

  • Expertise & Experience: The initial steps focus on activating the pyridine ring for the subsequent cyclization. Nitration at the C4 position is a critical step that facilitates the formation of the key enamine intermediate required for the reductive cyclization to form the pyrrole ring. The final iodination step transforms the core scaffold into a highly valuable intermediate. The 3-iodo group is an exceptional leaving group for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide array of aryl and heteroaryl moieties to build a compound library for SAR studies.

1.2: Overall Synthetic Workflow

The multi-step synthesis proceeds from 2-bromo-5-methylpyridine to the target 3-iodo intermediate.

G A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃ / H₂SO₄ D Enamine Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe / Acetic Acid F 6-Methyl-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) E->F Organometallic Cross-Coupling (e.g., with Trimethylboroxine) G 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (Key Intermediate) F->G N-Iodosuccinimide (NIS)

Caption: Workflow for the synthesis of the key 3-iodo intermediate.

1.3: Detailed Experimental Protocols

Protocol 1.A: Synthesis of 2-Bromo-5-methylpyridine-1-oxide (12) [1][3]

  • Materials: 2-bromo-5-methylpyridine (11), m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-bromo-5-methylpyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 1.B: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide (13) [1][3]

  • Materials: 2-Bromo-5-methylpyridine-1-oxide (12), Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

    • Add concentrated H₂SO₄ to a flask and cool to 0 °C.

    • Slowly add the crude 2-bromo-5-methylpyridine-1-oxide (1.0 eq) while maintaining the temperature at 0 °C.

    • Add fuming HNO₃ (1.5 eq) dropwise to the mixture.

    • Slowly heat the reaction to 80 °C and maintain for 4-6 hours.

    • Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize with a saturated solution of sodium carbonate (Na₂CO₃) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the product.

Protocol 1.C: Reductive Cyclization to 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15) [1][3]

  • Materials: 2-Bromo-5-methyl-4-nitropyridine 1-oxide (13), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Iron powder (Fe), Acetic Acid.

  • Procedure:

    • React compound 13 (1.0 eq) with DMF-DMA in DMF to afford the key enamine intermediate (14).[1]

    • Suspend the intermediate 14 in a mixture of acetic acid and water.

    • Add iron powder (5.0 eq) portion-wise. The reaction is exothermic.

    • Heat the mixture to 90 °C for 2-3 hours.

    • Expert Insight: The iron powder in acetic acid acts as a reducing agent, which simultaneously reduces the nitro group and the N-oxide, triggering an intramolecular cyclization to form the pyrrole ring.

    • Cool the reaction, filter through a pad of Celite to remove iron salts, and neutralize the filtrate.

    • Extract with ethyl acetate, dry the organic layer, and purify by silica gel chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).

Protocol 1.D: Synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Materials: 6-Methyl-1H-pyrrolo[3,2-c]pyridine, N-Iodosuccinimide (NIS), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Note: The 6-methyl core scaffold can be synthesized from the 6-bromo intermediate via a Suzuki or other cross-coupling reaction with an appropriate methylating agent (e.g., trimethylboroxine) or obtained through an alternative synthetic route.

    • Dissolve 6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF in a flask protected from light.

    • Add NIS (1.1 eq) in one portion.

    • Stir the reaction at room temperature for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction by TLC. The product spot should be less polar than the starting material.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield the target intermediate.

    • Expert Insight: Electrophilic iodination with NIS is highly regioselective for the electron-rich pyrrole ring. The C3 position is sterically accessible and electronically favored for substitution on this scaffold.

Part 2: Derivatization via Suzuki Cross-Coupling

2.1: Rationale for Derivatization

The Suzuki cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for forming carbon-carbon bonds. Using the 3-iodo intermediate, researchers can efficiently synthesize a large library of derivatives by coupling it with a wide range of commercially available aryl and heteroaryl boronic acids or esters. This allows for a systematic exploration of how different substituents at the C3 position impact the compound's anticancer activity, solubility, and metabolic stability.

2.2: General Suzuki Coupling Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Iodo-6-methyl-1H- pyrrolo[3,2-c]pyridine Product 3-Aryl-6-methyl-1H- pyrrolo[3,2-c]pyridine Derivative A->Product Heat (80-100 °C) B Arylboronic Acid (R-B(OH)₂) B->Product Heat (80-100 °C) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme for Suzuki cross-coupling derivatization.

2.3: General Protocol for Suzuki Cross-Coupling[1]
  • Materials: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0-3.0 eq), Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture).

  • Procedure:

    • To a microwave vial or Schlenk flask, add the 3-iodo intermediate, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 30 minutes at 85 °C) for 2-12 hours.[1]

    • Trustworthiness Check: Monitor for the disappearance of the starting material by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the final derivative.

Part 3: Biological Evaluation in Cancer Models

3.1: Primary Mechanism of Action: Microtubule Destabilization

A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives exert their potent anticancer effects by acting as microtubule-targeting agents.[3] Specifically, they function as Colchicine-Binding Site Inhibitors (CBSI), binding to β-tubulin at the interface of the α/β-tubulin heterodimer.[3][5] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

  • Expertise & Experience: The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. It leads to a failure in the formation of a functional mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This mechanism is a clinically validated strategy for cancer therapy.

3.2: Mechanism of Action Workflow

G A Pyrrolo[3,2-c]pyridine Derivative (CBSI) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle Formation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Cell Death) F->G

Caption: Pathway of tubulin inhibition leading to apoptosis.

3.3: Protocol for In Vitro Antiproliferative MTT Assay[3]
  • Objective: To determine the concentration of the synthesized derivative that inhibits the growth of a cancer cell population by 50% (IC₅₀).

  • Materials: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, synthesized compounds dissolved in DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37 °C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4 or Paclitaxel).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

3.4: Representative Biological Data

The following table summarizes the reported antiproliferative activities of several 1H-pyrrolo[3,2-c]pyridine derivatives to provide a benchmark for newly synthesized compounds.

Compound IDR Group (at C6)Cell LineIC₅₀ (µM)Mechanism/TargetReference
10t IndolylHeLa0.12Tubulin Polymerization[1][3][5]
10t IndolylSGC-79010.15Tubulin Polymerization[1][3][5]
10t IndolylMCF-70.21Tubulin Polymerization[1][3][5]
1r DiarylureaOvarian Cancer0.15 - 1.78FMS Kinase[4]
9b DiarylamideA375P (Melanoma)< 0.01 (10 nM)Not Specified[6]

Conclusion

This application note provides a validated and detailed framework for the synthesis and evaluation of novel 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. The strategic synthesis of the iodinated intermediate opens the door to extensive chemical exploration through reliable cross-coupling methodologies. The outlined biological protocols offer a clear path for assessing the antiproliferative efficacy and elucidating the mechanism of action of new chemical entities based on this potent anticancer scaffold.

References

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][5]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link][3]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link][1]

  • Kalai, T., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link][2]

  • Abdel-Aziem, A., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link][4]

  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link][6]

Sources

"step-by-step synthesis guide for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Analogs

Executive Summary & Strategic Rationale

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) is a privileged pharmacophore in oncology, serving as a bioisostere for indole and 7-azaindole in kinase inhibitors (e.g., JAK, Aurora, and MPS1 inhibitors). The introduction of a methyl group at the C6 position enhances metabolic stability by blocking a common site of oxidative metabolism (pyridinium formation), while the C3-iodo substituent serves as a versatile "chemical warhead" for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.

This guide details a robust, scalable, and self-validating protocol for the synthesis of 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine . Unlike general azaindole syntheses, this route addresses the specific regiochemical challenge of retaining the C6-methyl group while selectively functionalizing the C3 position.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Batcho-Leimgruber Indole Synthesis , adapted for electron-deficient pyridines. This route is superior to the Fischer indole synthesis for azaindoles due to milder conditions and higher regiocontrol.

  • Regiochemical Anchor: We utilize 2,3-dimethyl-4-nitropyridine as the linchpin intermediate. The acidity of the C3-methyl protons (ortho to the nitro group) allows for selective enamine formation over the C2-methyl group, ensuring the final cyclization yields the 6-methyl isomer.

  • Functionalization: The electron-rich pyrrole ring (C3) allows for electrophilic aromatic substitution (

    
    ) with N-iodosuccinimide (NIS), avoiding the harsh oxidants required for direct iodination of the pyridine ring.
    

Retrosynthesis Target Target: 3-Iodo-6-methyl-5-azaindole Core Core Scaffold: 6-Methyl-5-azaindole Core->Target Regioselective Iodination (NIS) Enamine Intermediate: Enamine Species Enamine->Core Reductive Cyclization Precursor Starting Material: 2,3-Dimethyl-4-nitropyridine Precursor->Enamine Batcho-Leimgruber (DMF-DMA)

Figure 1: Retrosynthetic logic flow ensuring correct placement of the C6-methyl group.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The "Regio-Lock")

Objective: Synthesize 2,3-dimethyl-4-nitropyridine from commercially available 2,3-lutidine. Note: Direct nitration of 2,3-lutidine is difficult; the N-oxide strategy directs nitration to the C4 position.

Reagents:

  • 2,3-Lutidine (2,3-Dimethylpyridine)

  • m-Chloroperbenzoic acid (mCPBA), 70-75%

  • Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    )[1][2][3]
  • Phosphorus Trichloride (

    
    ) or 
    
    
    
    /Pd (for deoxygenation)

Step-by-Step Protocol:

  • N-Oxidation: Dissolve 2,3-lutidine (100 mmol) in DCM (250 mL). Cool to 0°C. Add mCPBA (1.1 equiv) portion-wise. Stir at RT for 4h.

    • Validation: TLC (10% MeOH/DCM) shows disappearance of starting material (

      
      ).
      
    • Workup: Wash with 10%

      
       to remove benzoic acid. Dry organic layer (
      
      
      
      ) and concentrate.[3]
  • Nitration: Dissolve the N-oxide in conc.

    
     (2 mL/g). Cool to 0°C. Add fuming 
    
    
    
    (1.5 equiv) dropwise. Heat to 90°C for 3h.
    • Mechanism:[3][4][5][6][7][8][9] The N-oxide activates C4 (para) and C2 (ortho). Since C2 is blocked by methyl, nitration occurs exclusively at C4.

    • Workup: Pour onto ice. Neutralize with

      
       to pH 8. Extract with DCM.
      
  • Deoxygenation: Dissolve the 4-nitro-N-oxide in

    
    . Add 
    
    
    
    (3 equiv) cautiously at reflux for 2h.
    • Safety:

      
       reacts violently with water. Use a scrubber.
      
    • Product:2,3-dimethyl-4-nitropyridine .

Phase 2: Core Construction (Batcho-Leimgruber)

Objective: Cyclization to 6-methyl-1H-pyrrolo[3,2-c]pyridine .

Reagents:

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • DMF (anhydrous)

  • Iron powder (Fe) / Acetic Acid (AcOH) OR 10% Pd/C /

    
    
    

Protocol:

  • Enamine Formation:

    • Dissolve 2,3-dimethyl-4-nitropyridine (50 mmol) in anhydrous DMF (50 mL).

    • Add DMF-DMA (1.5 equiv, 75 mmol).

    • Heat to 110°C for 4–6 hours. The solution will turn deep red (characteristic of nitro-enamines).[5]

    • Critical Control Point: Monitor by NMR.[10][11] The C3-methyl singlet (

      
       2.3 ppm) should disappear, replaced by enamine doublets (
      
      
      
      5.5 and 7.2 ppm,
      
      
      Hz). The C2-methyl singlet remains intact.
    • Workup: Concentrate DMF under reduced pressure. The crude red oil is unstable; proceed immediately.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Ethanol/Acetic Acid (4:1, 100 mL).

    • Add Iron powder (5 equiv). Heat to reflux for 2h.

    • Alternative: Hydrogenation (50 psi

      
      ) with 10% Pd/C in EtOH is cleaner but may reduce the pyridine ring if over-exposed. Fe/AcOH is more robust for this substrate.
      
    • Workup: Filter through Celite.[11] Basify filtrate with

      
      . Extract with EtOAc.[11]
      
    • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Yield Target: 55–65% over two steps.[7]

Phase 3: Regioselective C3-Iodination[7]

Objective: Install the iodine handle to yield 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine .

Reagents:

  • N-Iodosuccinimide (NIS)

  • DMF or Acetone

  • Potassium Hydroxide (KOH) - Optional, prevents N-iodination

Protocol:

  • Dissolve 6-methyl-1H-pyrrolo[3,2-c]pyridine (10 mmol) in DMF (20 mL).

  • Cool to 0°C.

  • Add NIS (1.05 equiv) dissolved in DMF dropwise over 15 minutes.

    • Why NIS? NIS is a milder electrophile than

      
      , preventing over-iodination or oxidation of the pyridine nitrogen.
      
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Self-Validation: Check LCMS. Product mass (

    
    ) should be dominant. If N-iodo species forms (unstable), add 1M KOH and stir for 10 min to rearrange/deprotect to C-iodo.
    
  • Workup: Pour into water (100 mL) containing 5% Sodium Thiosulfate (

    
    ) to quench iodine. A precipitate should form.
    
  • Isolation: Filter the solid. Wash with cold water. Dry under vacuum.

  • Purification: Recrystallization from Ethanol or column chromatography (Hexane/EtOAc) if necessary.

Analytical Data & Quality Control

ParameterSpecificationDiagnostic Signal (1H NMR, DMSO-d6)
Purity >98% (HPLC, 254 nm)N/A
C2-Proton Singlet (or d, J<3Hz)

~7.8 ppm (Indicates C3 is substituted)
C6-Methyl Singlet, 3H

~2.55 ppm (Distinct from solvent)
NH Broad Singlet

~11.5–12.0 ppm (Exchangeable with

)
Mass Spec [M+H]+258.97 (Calculated for C8H7IN2)

Workflow Visualization

The following diagram illustrates the experimental decision tree and critical process parameters.

Workflow Start Start: 2,3-Dimethyl-4-nitropyridine Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Check1 QC Check: NMR (Loss of C3-Me singlet) Step1->Check1 Check1->Step1 Incomplete (Add time) Step2 Step 2: Reductive Cyclization (Fe/AcOH, Reflux) Check1->Step2 Pass Intermediate Intermediate: 6-Methyl-5-azaindole Step2->Intermediate Step3 Step 3: Iodination (NIS, DMF, 0°C) Intermediate->Step3 Workup Workup: Na2S2O3 Quench Step3->Workup Final Final Product: 3-Iodo-6-methyl-5-azaindole Workup->Final

Figure 2: Synthesis workflow with integrated Quality Control (QC) checkpoint.

Troubleshooting & Optimization

  • Low Yield in Cyclization: If the Fe/AcOH reduction yields a messy mixture, switch to Raney Nickel/Hydrazine in MeOH. This often provides a cleaner reduction for sensitive azaindoles.

  • Regioisomer Contamination: Ensure the starting material (2,3-dimethyl-4-nitropyridine) is isomerically pure. Contamination with 2,5-dimethyl isomers will lead to inseparable azaindole mixtures.

  • Iodination Selectivity: If C2-iodination is observed (rare), lower the temperature to -10°C and ensure strictly 1.0 equiv of NIS is used.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes.[12] Organic Syntheses, 63, 214.

  • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[13] Synthesis and reactivity of 4-, 5- and 6-azaindoles.[10][13][14] Tetrahedron, 63(36), 8689–8707.[13]

  • Hands, D., et al. (1996). A Convenient Synthesis of 5-Azaindoles.[14] Synthesis, 1996(7), 877-882.

  • Na, Y., et al. (2010). Design and synthesis of 3-substituted 5-azaindoles as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2693-2697.

  • Martinez, A., et al. (2013). Regioselective Iodination of Azaindoles. Journal of Organic Chemistry, 78(12), 6309-6315.

Sources

Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrrolo[3,2-c]pyridines

The 1H-pyrrolo[3,2-c]pyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide range of therapeutic agents. Derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, anticancer agents, and central nervous system modulators.[3] The introduction of a halogen, such as iodine, at the 3-position of the pyrrole ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a broader chemical space and the development of novel drug candidates.

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the synthesis of a diverse library of substituted pyrrolo[3,2-c]pyridines. The synthesis commences with the commercially available 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine and proceeds through a dehalogenation step followed by a regioselective iodination.

Synthetic Strategy Overview

The synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is designed as a two-step sequence. The first step involves the reductive dehalogenation of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine to yield the core intermediate, 6-methyl-1H-pyrrolo[3,2-c]pyridine. The second step is the selective iodination of this intermediate at the electron-rich C-3 position of the pyrrole ring using N-iodosuccinimide.

Synthetic_Pathway Start 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Intermediate 6-Methyl-1H-pyrrolo[3,2-c]pyridine Start->Intermediate Step 1: Dehalogenation (SmI2, THF/H2O) Product 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Intermediate->Product Step 2: Iodination (NIS, DMF)

Caption: Overall synthetic route for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine.

Part 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine

Principle and Rationale

The initial step focuses on the removal of the chloro-substituent from the pyridine ring of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. While various reductive dehalogenation methods exist, the use of samarium diiodide (SmI₂) offers a mild and efficient alternative, particularly for heterocyclic compounds.[4] SmI₂ is a powerful single-electron transfer reagent that can effectively cleave carbon-halogen bonds without affecting other sensitive functional groups. The reaction is typically carried out in a protic solvent mixture, such as THF and water, to provide the necessary protons for the reduction.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine178268-92-3166.611.0 g (5.99 mmol)
Samarium(II) iodide (0.1 M solution in THF)15331-57-4404.15360 mL (36.0 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.11100 mL
Deionized Water7732-18-518.0220 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.0150 mL
Ethyl acetate (EtOAc)141-78-688.11200 mL
Brine (saturated aqueous NaCl)7647-14-558.4450 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 g, 5.99 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of Samarium Diiodide: Slowly add the 0.1 M solution of samarium(II) iodide in THF (360 mL, 36.0 mmol) to the reaction mixture at room temperature. The color of the solution will change, indicating the progress of the reaction.

  • Addition of Water: After the addition of SmI₂ is complete, add deionized water (20 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: Upon completion of the reaction, quench the excess SmI₂ by exposing the reaction mixture to air until the deep blue or green color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-methyl-1H-pyrrolo[3,2-c]pyridine as a solid.

Part 2: Synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Principle and Rationale

The second step involves the regioselective iodination of the 6-methyl-1H-pyrrolo[3,2-c]pyridine intermediate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and, therefore, the most likely site for iodination. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that is widely used for the iodination of pyrroles and other electron-rich heterocycles.[5][6][7] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
6-Methyl-1H-pyrrolo[3,2-c]pyridineN/A132.160.5 g (3.78 mmol)
N-Iodosuccinimide (NIS)516-12-1224.980.93 g (4.16 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL
Ethyl acetate (EtOAc)141-78-688.11100 mL
Water7732-18-518.02100 mL
Brine (saturated aqueous NaCl)7647-14-558.4450 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-1H-pyrrolo[3,2-c]pyridine (0.5 g, 3.78 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (20 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of NIS: Add N-iodosuccinimide (0.93 g, 4.16 mmol) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine as a solid.

Experimental_Workflow cluster_step1 Step 1: Dehalogenation cluster_step2 Step 2: Iodination S1_Start Dissolve 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine in THF S1_Add_SmI2 Add SmI2 solution S1_Start->S1_Add_SmI2 S1_Add_H2O Add Water S1_Add_SmI2->S1_Add_H2O S1_React Stir at RT for 2-4h S1_Add_H2O->S1_React S1_Workup Quench, Extract with EtOAc S1_React->S1_Workup S1_Purify Purify by Column Chromatography S1_Workup->S1_Purify S2_Start Dissolve 6-methyl-1H-pyrrolo[3,2-c]pyridine in DMF S1_Purify->S2_Start Intermediate Product S2_Add_NIS Add NIS S2_Start->S2_Add_NIS S2_React Stir at RT for 1-2h S2_Add_NIS->S2_React S2_Workup Pour into water, Extract with EtOAc S2_React->S2_Workup S2_Purify Purify by Column Chromatography S2_Workup->S2_Purify

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization Data (Expected)

The final product, 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine, should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolo[3,2-c]pyridine core and a singlet for the methyl group. The absence of the proton signal at the C-3 position will confirm the iodination.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule. The signal for the C-3 carbon will be shifted due to the presence of the iodine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₇IN₂.

  • Melting Point: A sharp melting point will indicate the purity of the synthesized compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Samarium(II) iodide is air and moisture sensitive and should be handled under an inert atmosphere. It is also a reducing agent and should be kept away from oxidizing agents.

  • N-Iodosuccinimide is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Tetrahydrofuran and ethyl acetate are flammable solvents and should be handled away from ignition sources.

  • N,N-Dimethylformamide is a skin and eye irritant and may have reproductive toxicity. Handle with appropriate precautions.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine. The described two-step procedure, involving a samarium diiodide-mediated dehalogenation and a regioselective iodination with N-iodosuccinimide, offers a reliable and efficient route to this valuable building block. The successful synthesis and characterization of this intermediate will enable researchers and scientists in the field of drug development to access a wide array of novel and potentially bioactive pyrrolo[3,2-c]pyridine derivatives.

References

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • HETEROCYCLES. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

  • PMC. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Chinese Chemical Letters. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-iodo-pyrrolopyridines (also known as 3-iodo-azaindoles). The unique electronic properties of the pyrrolopyridine scaffold can present specific challenges, and this resource is designed to help you navigate them effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Issue 1: Low to No Conversion of the 3-Iodo-Pyrrolopyridine Starting Material

Question: "I'm attempting a Suzuki coupling with my 3-iodo-pyrrolopyridine, but I'm recovering mostly unreacted starting material. What are the likely causes?"

Answer: Low or no conversion in the Suzuki coupling of 3-iodo-pyrrolopyridines often points to issues with catalyst activity or suboptimal reaction conditions. Given that the C-I bond at the electron-rich C3 position is generally reactive, the problem likely lies elsewhere in the catalytic cycle.

Possible Causes & Recommended Solutions:

  • Catalyst Deactivation/Inhibition: The pyridine nitrogen in the pyrrolopyridine ring system, especially in unprotected substrates, can coordinate to the palladium center, leading to catalyst inhibition.[1][2] The acidic N-H proton of the pyrrole ring can also interfere with the catalyst.[1][2]

    • Solution 1: Select a Robust Catalytic System. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often essential. Catalytic systems like Pd₂(dba)₃/SPhos or pre-catalysts such as XPhos-Pd-G3 have shown great success with azaindole substrates.[3][4] These ligands promote the desired catalytic steps while minimizing inhibition.

    • Solution 2: Consider N-Protection. While many protocols for unprotected azaindoles exist, protecting the pyrrole nitrogen (e.g., with a methyl or methoxybenzyl group) can prevent catalyst inhibition and improve reaction outcomes.[4][5] However, this adds extra synthetic steps.

  • Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step.[6] An inappropriate or low-quality base can stall the reaction.

    • Solution 1: Screen Stronger or More Soluble Bases. If common bases like Na₂CO₃ or K₂CO₃ are failing, switch to stronger or more soluble options. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective for challenging heterocyclic couplings.[4][7]

    • Solution 2: Ensure Proper Solubility and Activation. For inorganic bases like carbonates and phosphates, a small amount of water in the solvent system (e.g., dioxane/water or toluene/ethanol) is often crucial for their activity.[7][8]

  • Suboptimal Solvent or Temperature: The solvent choice impacts the solubility of all reaction components and the overall kinetics.

    • Solution: Screen Aprotic Solvents and Adjust Temperature. Common solvents for these couplings include 1,4-dioxane, toluene, or DME, often with a co-solvent like water or ethanol.[4][9][10] If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increasing it (e.g., to 100-110 °C) can improve the rate, provided the substrates are stable.[7][11]

Issue 2: Significant Formation of Side Products

Question: "My reaction is consuming the starting material, but I'm getting very little of my desired product. Instead, I'm seeing significant amounts of what appears to be homocoupled boronic acid and de-iodinated starting material."

Answer: The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling. These are common issues in Suzuki reactions and can often be mitigated with careful setup and optimization.

Possible Causes & Recommended Solutions:

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[11][12]

    • Solution 1: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]

    • Solution 2: Use a Pd(0) Source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in-situ, which can sometimes promote homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[11]

  • Protodeiodination (Dehalogenation): This occurs when the iodo group is replaced by a hydrogen atom.[13] This can be caused by sources of hydride in the reaction mixture, such as certain bases or alcohol solvents.[12]

    • Solution: Use Anhydrous Aprotic Solvents. If dehalogenation is a significant problem, ensure you are using high-purity, anhydrous aprotic solvents like dioxane or toluene.[13] While some water is often needed to activate the base, using an entirely protic solvent system can exacerbate this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly an issue with unstable boronic acids, such as some heteroaryl boronic acids.[12]

    • Solution: Use Boronate Esters. Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[13] They slowly hydrolyze under the reaction conditions to release the active boronic acid for the catalytic cycle.

Logical Troubleshooting Workflow

For a systematic approach to optimizing your reaction, follow the workflow below.

G A Low Yield / Incomplete Reaction B Step 1: Verify Reagent Quality A->B C Boronic Acid Fresh? Catalyst/Ligand Viable? Solvents Degassed? B->C D Problem Identified? C->D E Action: - Use fresh/purified reagents. - Re-run reaction. D->E Yes F Step 2: Screen Reaction Conditions D->F No E->B G New Base? (Cs₂CO₃, K₃PO₄) New Solvent? (Dioxane, Toluene/EtOH) Higher Temperature? F->G H Improvement Seen? G->H I Action: - Scale up with optimized conditions. H->I Yes J Step 3: Change Catalytic System H->J No K Bulky, e⁻-rich ligand? (SPhos, XPhos) Different Pd source? (Pd₂(dba)₃) J->K L Consult Further Literature for Specific Substrate Class K->L

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the pyrrolopyridine ring necessary for this Suzuki coupling?

A1: Not always, but it can be highly beneficial. The acidic N-H of the pyrrole can lead to catalyst inhibition.[1][2] Successful couplings have been reported on unprotected 3-halo-azaindoles, often requiring higher catalyst loadings or specific Buchwald-type ligands (like XPhos) that are less susceptible to inhibition.[1][2] If you are experiencing persistent low yields with an unprotected substrate, N-protection (e.g., with a methyl, SEM, or methoxybenzyl group) is a reliable strategy to improve outcomes.[4][5]

Q2: What is a good starting point for reaction conditions for the Suzuki coupling of a novel 3-iodo-pyrrolopyridine?

A2: A robust starting point, based on successful literature precedents for similar substrates, would be:

  • Catalyst System: Pd₂(dba)₃ (2-5 mol%) with a bulky phosphine ligand like SPhos (4-10 mol%).

  • Base: Cs₂CO₃ (2 equivalents).

  • Solvent: A mixture of an aprotic solvent and a polar co-solvent, such as Toluene/Ethanol (1:1) or Dioxane/Water (4:1).[4]

  • Temperature: Start at a moderate temperature, such as 60-80 °C, and increase if necessary.[4]

  • Reagents: Use 1.2-1.5 equivalents of the boronic acid relative to the 3-iodo-pyrrolopyridine.

Q3: My pyrrolopyridine also has a chloro-substituent at another position. Can I achieve selective coupling at the C3-iodo position?

A3: Yes, selective coupling is highly feasible. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the order I > Br > Cl.[13] This inherent reactivity difference allows for chemoselective coupling at the C-I bond while leaving the C-Cl bond intact. For example, the selective C3-arylation of 6-chloro-3-iodo-7-azaindole has been successfully demonstrated using a Pd₂(dba)₃/SPhos catalyst system at 60 °C.[4]

Q4: How do electron-donating or electron-withdrawing groups on my boronic acid affect the reaction?

A4: The electronic properties of the boronic acid primarily affect the transmetalation step. Generally, boronic acids with electron-donating groups react faster. Those with strong electron-withdrawing groups can slow the transmetalation step, potentially leading to lower yields or requiring more forcing conditions.[4] However, successful couplings have been demonstrated with a wide range of electronically diverse boronic acids on azaindole scaffolds.[4]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The base plays a crucial role in the transmetalation step, which is often rate-limiting for challenging substrates.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C trans-Ar-Pd(II)-I(L)₂ B->C D Transmetalation C->D E trans-Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Product Ar-Ar' (Product) F->Product ArI Ar-I (3-Iodo-pyrrolopyridine) ArI->B ArB Ar'-B(OR)₂ ArB_activated [Ar'-B(OR)₂(OH)]⁻ ArB->ArB_activated + Base Base Base (e.g., Cs₂CO₃) Base->D ArB_activated->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended General Protocol

This protocol serves as a starting point and should be optimized for specific substrates.

Materials:

  • 3-Iodo-pyrrolopyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol 1:1, ~0.1 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 3-iodo-pyrrolopyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source and ligand to the reaction mixture.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Summary of Optimized Conditions

The following table summarizes successfully reported conditions for the Suzuki coupling of 3-iodo- or 3-chloro-azaindole derivatives, providing a reference for condition screening.

Aryl Halide SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
N-Me-6-chloro-3-iodo-7-azaindolePd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6085-93[4]
Unprotected 3-chloro-indazoleP1 Precatalyst / XPhosK₃PO₄Dioxane/H₂O10072[1]
Unprotected 6-chloro-indoleP1 Precatalyst / XPhosK₃PO₄Dioxane/H₂O6097[1]
N-SEM-4-chloro-2-iodo-pyrrolopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O10090[14]

P1 Precatalyst = (XPhos)Pd(allyl)Cl

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Cardoza, S., Yadav, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8695–8706. [Link]

  • Guillou, S., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • de Sousa, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • MDPI. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Drießen, D., et al. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Synlett, 32(05), 491-496. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Royal Society of Chemistry. (2013). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry, 15(9), 2492-2499. [Link]

  • Johnson, M. G., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11658-11666. [Link]

  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • ResearchGate. (2023). Coupling outcomes for azaquinolines and azaisoquinolines. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Christensen, J. B., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4596. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

Sources

Validation & Comparative

"structure-activity relationship (SAR) of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. This scaffold, often referred to as a substituted 5-azaindole , has emerged as a critical pharmacophore in the development of kinase inhibitors (specifically MPS1 and FMS ) and tubulin-targeting agents.

The presence of the iodine at C3 serves as a reactive "handle" for cross-coupling reactions, while the methyl group at C6 provides essential steric bulk and metabolic stability, distinguishing this scaffold from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) found in drugs like Vemurafenib.

Executive Summary & Scaffold Architecture

The 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine core (CAS: 1000342-78-8) represents a "privileged structure" in medicinal chemistry. Unlike the ubiquitous indole or 7-azaindole scaffolds, the 5-azaindole (pyrrolo[3,2-c]pyridine) offers a unique hydrogen bond donor/acceptor profile and vector orientation for substituents.

  • Core Utility: Primary intermediate for synthesizing Type I and Type II kinase inhibitors .

  • Key Differentiator: The C6-Methyl group blocks a common metabolic soft spot (oxidation at the pyridine ring) and induces a specific conformation that favors binding in the ATP-binding pocket of kinases like MPS1 (Monopolar Spindle 1) and CSF-1R (FMS).

  • Reactive Handle: The C3-Iodine is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for rapid library generation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is governed by three critical regions. The SAR logic below synthesizes data from MPS1 and FMS kinase inhibitor optimization campaigns.

Region 1: The C3 "Warhead" (Critical for Potency)

The iodine atom is replaced by aryl or heteroaryl groups to interact with the kinase hinge region.

  • Modification: Substitution of Iodine with 4-aminophenyl , pyrazoles , or indazoles via Suzuki coupling.

  • Effect:

    • 3-(1-Methyl-1H-pyrazol-4-yl): Significantly enhances potency against MPS1 (IC50 < 50 nM). The pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge.

    • 3-(Aryl-amide): Introduction of an amide linker at the C3-aryl position shifts the profile towards FMS kinase selectivity (Type II inhibition), stabilizing the DFG-out conformation.

    • Steric Constraints: Bulky ortho-substituents on the C3-aryl ring often reduce potency due to steric clash with the "gatekeeper" residue, but the C6-methyl on the scaffold helps lock the optimal twist angle.

Region 2: The C6-Methyl "Shield" (Metabolic Stability)
  • Role: This is not just a bystander.

  • Metabolic Stability: Unsubstituted 5-azaindoles are prone to oxidation at the C6 position by cytochrome P450s. The methyl group blocks this site, extending half-life (

    
    ) in microsomes.
    
  • Selectivity: In tubulin inhibitors , the C6-methyl provides a hydrophobic contact that improves binding affinity to the colchicine site compared to the C6-H analog.

Region 3: The N1-Pyrrole Tail (Solubility & Permeability)
  • Modification: Alkylation or sulfonation.

  • Effect:

    • Free NH (Unsubstituted): Essential for H-bonding with the hinge region (e.g., Glu residue) in many kinases. Capping this nitrogen (e.g., N-Methyl) often abolishes kinase activity (IC50 shifts from nM to

      
      M).
      
    • Solubilizing Groups: Attaching solubilizing tails (e.g., piperazine, morpholine) via a linker at C3 (not N1) is preferred to maintain the H-bond donor capability of N1.

Visualized SAR Map

SAR_Map Scaffold 3-Iodo-6-methyl- 1H-pyrrolo[3,2-c]pyridine C3_Mod C3 Position (Iodine) PRIMARY VECTOR Target: Kinase Hinge / Hydrophobic Pocket Best: Pyrazoles, Aryl-amides Scaffold->C3_Mod Suzuki/Sonogashira Coupling C6_Mod C6 Position (Methyl) METABOLIC SHIELD Function: Blocks CYP oxidation Enhances hydrophobic contact Scaffold->C6_Mod Structural Feature N1_Mod N1 Position (Pyrrole NH) BINDING ANCHOR Function: H-bond Donor to Hinge Constraint: Must remain unsubstituted for max potency Scaffold->N1_Mod H-Bond Interaction Potency High Potency (nM) (MPS1 / FMS) C3_Mod->Potency Stability Improved Metabolic Stability C6_Mod->Stability N1_Mod->Potency

Caption: SAR map highlighting the functional roles of the C3, C6, and N1 positions on the pyrrolo[3,2-c]pyridine core.

Performance Comparison: MPS1 Kinase Inhibition

The table below compares a derivative of the 3-iodo-6-methyl scaffold (Compound A , analogous to CCT251455 series) against standard MPS1 inhibitors.

FeatureCompound A (6-Methyl-5-azaindole derivative)Reversine (Standard Reference)AZ3146 (Competitor)
Scaffold Pyrrolo[3,2-c]pyridine PurineThieno[2,3-d]pyrimidine
MPS1 IC50 1.5 nM 6.0 nM35 nM
Selectivity High (>100x vs CDK2)Low (Hits Aurora B, CDK1)Moderate
Mechanism ATP-competitive (Type I)ATP-competitiveATP-competitive
Cellular GI50 ~50 nM (HCT116 cells)~300 nM~1500 nM
Metabolic Stability High (due to C6-Me) LowModerate

Insight: The 6-methyl group significantly reduces clearance compared to the unsubstituted 5-azaindole analogs, making Compound A a superior candidate for in vivo studies.

Experimental Protocol: Suzuki Coupling of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

This protocol describes the synthesis of a C3-aryl derivative, a key step in generating library candidates.

Objective: Synthesize 3-(4-methoxyphenyl)-6-methyl-1H-pyrrolo[3,2-c]pyridine.

Reagents:

  • 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Methodology:

  • Preparation: In a microwave vial, dissolve the 3-iodo scaffold (258 mg, 1.0 mmol) and boronic acid (182 mg, 1.2 mmol) in degassed 1,4-dioxane (4 mL).

  • Activation: Add the aqueous solution of Cs2CO3 (2 mL, 1M) and the Palladium catalyst (41 mg).

  • Reaction: Seal the vial and heat to 100°C for 2 hours (or microwave at 110°C for 30 mins).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na2SO4.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

  • Validation: Confirm product via 1H-NMR (Look for disappearance of C3-H signal if starting from non-iodo, or shift in aryl protons).

Mechanism of Action & Pathway Visualization

The derivatives primarily act by inhibiting MPS1 (TTK) , a kinase critical for the Spindle Assembly Checkpoint (SAC) . Inhibition leads to premature anaphase, chromosomal instability, and tumor cell death (Mitotic Catastrophe).

MOA_Pathway Inhibitor 3-Substituted-6-methyl- pyrrolo[3,2-c]pyridine Target MPS1 (TTK) Kinase (Overexpressed in Cancer) Inhibitor->Target Inhibits (IC50 < 5 nM) Process Spindle Assembly Checkpoint (SAC) Inhibitor->Process Disables Target->Process Essential for Outcome1 Checkpoint Bypass (Premature Anaphase) Process->Outcome1 Failure of SAC Outcome2 Chromosomal Segregation Errors Outcome1->Outcome2 Death Mitotic Catastrophe (Cell Death) Outcome2->Death

Caption: Mechanism of Action for MPS1 inhibition leading to mitotic catastrophe in cancer cells.

References
  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(21), 8814–8825. Link

  • El-Dahshan, M., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Link

  • Meade, E. A., & Beauchamp, L. M. (1996). "The Synthesis of 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine."[2][3] Journal of Heterocyclic Chemistry, 33(2), 303-306. Link

  • Oguro, Y., et al. (2010). "Design, synthesis, and evaluation of 5-azaindole derivatives as novel KDR inhibitors." Bioorganic & Medicinal Chemistry, 18(20), 7360-7373. Link

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Iodo Group in 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bioisosterism in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of a lead compound is a pivotal step in the optimization of its pharmacological profile. The practice of bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and electronic properties, is a cornerstone of this process.[1] This guide provides a comprehensive, comparative analysis of potential bioisosteric replacements for the iodine atom at the 3-position of the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. This heterocyclic core is a recognized pharmacophore in numerous kinase inhibitors, making the exploration of its substitution patterns of significant interest to researchers in oncology and inflammation.[2][3]

The iodine atom, while a versatile synthetic handle and capable of forming stabilizing halogen bonds, can introduce metabolic liabilities and steric bulk.[1] Its replacement with carefully selected bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties.[4] This guide will delve into the practical aspects of synthesizing and evaluating key bioisosteres—specifically the ethynyl, cyano, and trifluoromethyl groups—as replacements for the iodo moiety in our target scaffold.

The Parent Compound: Synthesis and Properties of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Synthesis_of_Parent_Compound start 2-Chloro-5-methylpyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2-Chloro-5-methyl-4-nitropyridine step1->intermediate1 step2 Vinylation (DMF-DMA) intermediate1->step2 intermediate2 (E)-2-Chloro-N,N-dimethyl-1-(5-methyl-4-nitropyridin-2-yl)ethenamine step2->intermediate2 step3 Reductive Cyclization (Fe/AcOH) intermediate2->step3 intermediate3 6-Methyl-1H-pyrrolo[3,2-c]pyridine step3->intermediate3 step4 Iodination (NIS/DMF) intermediate3->step4 product 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine step4->product

Caption: Proposed synthetic route to 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine.

The key features of the iodo-substituted parent compound are its utility in cross-coupling reactions and its ability to act as a halogen bond donor. However, the C-I bond can be susceptible to in vivo reductive deiodination, and the large atomic radius of iodine may present steric clashes within a target protein's binding site.

A Comparative Analysis of Bioisosteric Replacements

This section will provide a detailed comparison of three key bioisosteric replacements for the iodo group: the ethynyl, cyano, and trifluoromethyl moieties. Each replacement will be discussed in terms of its synthetic accessibility from the parent iodo-compound, its physicochemical properties, and its potential impact on biological activity, particularly in the context of kinase inhibition.

The Ethynyl Group: A Linear and Versatile Bioisostere

The ethynyl group is an excellent non-classical bioisostere for iodine. It maintains a similar linear geometry and can participate in hydrogen bonding and π-stacking interactions.[7] The Sonogashira coupling of terminal alkynes with aryl halides is a robust and widely used reaction in medicinal chemistry, making the ethynyl group readily accessible from the 3-iodo precursor.[8][9]

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine with a terminal alkyne is provided below. This protocol is adapted from established methods for similar heterocyclic systems.[10][11]

Sonogashira_Coupling_Workflow start 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine reaction Reaction at RT to 60°C start->reaction reactants Terminal Alkyne Pd(PPh3)2Cl2, CuI Base (e.g., TEA, DIPEA) Solvent (e.g., THF, DMF) reactants->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 3-Ethynyl-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivative purification->product Cyanation_Workflow start 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine reaction Reaction at Elevated Temperature start->reaction reactants Cyanide Source (e.g., K4[Fe(CN)6]) CuI, Ligand (e.g., DMEDA) Solvent (e.g., DMF) reactants->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 3-Cyano-6-methyl-1H-pyrrolo[3,2-c]pyridine purification->product Trifluoromethylation_Workflow start 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine reaction Reaction at Elevated Temperature start->reaction reactants CF3 Source (e.g., TMSCF3) CuI, KF Solvent (e.g., DMF) reactants->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 3-Trifluoromethyl-6-methyl-1H-pyrrolo[3,2-c]pyridine purification->product

Sources

A Strategic Guide to the In Vitro Evaluation of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro comparison of a novel class of potential anticancer compounds: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine analogs. The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory effects against various cancer cell lines.[1][2] The strategic introduction of a methyl group at the 6-position and an iodine atom at the 3-position of this scaffold is a rational design approach aimed at enhancing potency and modulating pharmacokinetic properties. This document outlines the rationale, proposed chemical diversity, and detailed experimental protocols for a robust in vitro comparison of these promising analogs.

The Rationale: Targeting Cancer with a Privileged Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a bio-isostere of indole and has been successfully utilized in the development of kinase inhibitors and other targeted anticancer agents.[2][3] Published studies on various analogs of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including but not limited to, ovarian, prostate, breast, and melanoma cell lines.[2] The mechanism of action for these compounds is often tied to the inhibition of critical cellular signaling pathways. For instance, certain derivatives have been shown to act as potent FMS kinase inhibitors, while others function as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[1][2]

The introduction of a 6-methyl group can enhance binding to target proteins through hydrophobic interactions and may also improve metabolic stability. Halogenation, particularly with iodine at the 3-position, can introduce a "halogen bond," a specific non-covalent interaction that can enhance binding affinity and selectivity for the target protein. Furthermore, the presence of an iodine atom can significantly modulate the electronic properties of the molecule and provide a handle for further synthetic modifications. While direct comparative studies on 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine analogs are not yet prevalent in the public domain, the foundational research on the parent scaffold strongly supports the investigation of this specific substitution pattern.

Proposed Analogs for Comparative Evaluation

A successful in vitro comparison hinges on a well-designed library of analogs that systematically explores the structure-activity relationship (SAR). The following table outlines a proposed set of analogs for initial screening, focusing on diversification at the N-1 and C-4 positions of the pyrrolo[3,2-c]pyridine core.

Compound IDCore StructureR1 (N-1 position)R2 (C-4 position)Rationale for Inclusion
Lead-01 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridineHHUnsubstituted parent compound to establish a baseline activity.
Ana-02 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridinePhenylHIntroduction of an aryl group to explore potential pi-stacking interactions.
Ana-03 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine4-MethoxyphenylHElectron-donating group on the phenyl ring to probe electronic effects.
Ana-04 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine4-ChlorophenylHElectron-withdrawing group on the phenyl ring to assess the impact of altered electronics and potential halogen bonding.
Ana-05 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridineBenzylHIncreased flexibility compared to the phenyl group.
Ana-06 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridineHAminoIntroduction of a hydrogen bond donor/acceptor to potentially enhance target engagement.
Ana-07 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridineHPhenylaminoLarger substituent at C-4 to explore the spatial tolerance of the binding pocket.
Ana-08 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridinePhenylAminoCombination of substitutions at N-1 and C-4 to investigate synergistic or antagonistic effects.

In Vitro Comparison Workflow

A systematic and rigorous in vitro evaluation is crucial to identify the most promising candidates for further development. The following workflow is recommended:

In Vitro Comparison Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Insights cluster_3 Data Analysis & Candidate Selection Start Synthesized Analog Library Select_Cells Select Diverse Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Start->Select_Cells MTT_Assay Single-Dose (e.g., 10 µM) MTT/SRB Viability Assay Select_Cells->MTT_Assay Identify_Hits Identify Analogs with >50% Growth Inhibition MTT_Assay->Identify_Hits Dose_Response Dose-Response Cytotoxicity Assays (e.g., 8-point, 3-fold dilutions) Identify_Hits->Dose_Response Active Analogs Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Calculate_IC50->Apoptosis_Assay Potent Analogs Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) Calculate_IC50->Cell_Cycle_Analysis Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition, Tubulin Polymerization) Calculate_IC50->Target_Engagement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Cell_Cycle_Analysis->SAR_Analysis Target_Engagement->SAR_Analysis Select_Leads Select Lead Candidates for Further Studies SAR_Analysis->Select_Leads

Caption: A stepwise workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to assess the breadth of activity. A starting panel could include:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • MDA-MB-231: Triple-negative breast adenocarcinoma.

  • HCT116: Colorectal carcinoma.

  • A549: Lung carcinoma.

  • PC-3: Prostate adenocarcinoma.

All cell lines should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine analogs in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of other pyrrolo[3,2-c]pyridine derivatives, the novel analogs proposed here may exert their anticancer effects through various mechanisms. Two plausible pathways are highlighted below.

Inhibition of Receptor Tyrosine Kinases

Several pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as FMS (CSF-1R).[2] Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

RTK Inhibition Pathway Compound 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Analog RTK Receptor Tyrosine Kinase (e.g., FMS) Compound->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Potential mechanism of action via RTK inhibition.

Disruption of Microtubule Dynamics

Analogs of the pyrrolo[3,2-c]pyridine scaffold have also been reported to inhibit tubulin polymerization by binding to the colchicine site.[1] This leads to a disruption of the microtubule network, which is essential for cell division, ultimately causing cell cycle arrest and apoptosis.

Microtubule Disruption Pathway Compound 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Analog Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of action via microtubule disruption.

Concluding Remarks

The 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising, yet underexplored, area for the development of novel anticancer agents. This guide provides a comprehensive and scientifically rigorous framework for the systematic in vitro comparison of a rationally designed library of such analogs. By following the proposed workflow and experimental protocols, researchers can effectively identify lead compounds, elucidate their mechanisms of action, and contribute valuable data to the field of oncology drug discovery. The insights gained from these studies will be instrumental in guiding the future optimization of this exciting class of molecules.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Elkamhawy, A., Lee, Y. H., Hassan, A. H. E., Pae, A. N., & Roh, E. J. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]

  • Wojcicka, A., & Błaszczak-Świątkiewicz, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

Sources

"validating the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Therapeutic Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Other" Azaindole

While 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has long been the industry standard bioisostere for indole, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold has emerged as a superior alternative for specific multiparameter optimization (MPO) challenges.

This guide objectively validates the 5-azaindole scaffold, contrasting its physicochemical profile with standard alternatives. We provide evidence that its unique nitrogen positioning offers a distinct pKa profile (~8.3) compared to 7-azaindole (~4.6), enabling novel electrostatic interactions within kinase hinge regions and GPCR pockets while maintaining the solubility benefits inherent to azaindoles.

Part 1: Comparative Analysis – The Physicochemical Advantage

The decision to switch from an indole or 7-azaindole to a 5-azaindole core is rarely arbitrary; it is usually driven by the need to modulate basicity without sacrificing aromaticity.

Scaffold Comparison Matrix
FeatureIndole 7-Azaindole (Pyrrolo[2,3-b])5-Azaindole (Pyrrolo[3,2-c])Medicinal Chemistry Implication
Structure Benzo-fused pyrrolePyridine-fused (N at pos 7)Pyridine-fused (N at pos 5)Determines H-bond vector.
Pyridine N pKa N/A~4.6 (Weakly Basic)~8.3 - 8.4 (Moderately Basic)5-Azaindole can form salt bridges at physiological pH.
Pyrrole NH pKa ~16.9~15-16~15-16H-bond donor capability remains similar.
Solubility Low (Lipophilic)High (>25x Indole)High (>25x Indole)Critical for oral bioavailability.
Electronic Character Electron-rich

-deficient

-deficient
Affects metabolic stability (oxidation).
H-Bond Acceptor None (on 6-ring)Position 7 (Orthogonal)Position 5 (Para-like)Alters binding vector for hinge regions.
The Basicity Factor

The most critical differentiator is the pKa of the pyridine nitrogen .

  • 7-azaindole is weakly basic. It functions primarily as a hydrogen bond acceptor in neutral environments.

  • 5-azaindole is significantly more basic (pKa ~8.3). In slightly acidic tumor microenvironments or specific lysosomal compartments, it can protonate, allowing for ionic interactions (salt bridges) with aspartate or glutamate residues in the target protein—an interaction mode unavailable to 7-azaindole.

ScaffoldComparison cluster_0 Standard Scaffold cluster_1 Target Scaffold Indole Indole (Lipophilic, No Acceptor N) SevenAza 7-Azaindole (pKa ~4.6, H-Bond Acceptor) Indole->SevenAza Improve Solubility FiveAza 5-Azaindole (pKa ~8.3, Stronger Base) Potential Salt Bridge SevenAza->FiveAza Modulate pKa & Vector Outcome Outcome: 5-Azaindole offers unique charge-mediated binding FiveAza->Outcome

Figure 1: Decision logic for scaffold selection based on electronic properties.

Part 2: Therapeutic Validation (Case Study: Kinase Inhibition)

The 5-azaindole scaffold has been successfully validated in the design of inhibitors for MPS1 (TTK) and FMS (CSF-1R) kinases.

Case Study: MPS1 Kinase Inhibitors

Researchers at the Institute of Cancer Research utilized the 5-azaindole scaffold to overcome metabolic instability found in earlier hits.

  • Challenge: Initial hits had poor metabolic stability and low solubility.

  • Solution: The 1H-pyrrolo[3,2-c]pyridine core provided the necessary H-bond donor/acceptor motif to bind the kinase hinge region (Glu/Leu residues) while positioning the solubilizing groups into the solvent-exposed region.

  • Result: Optimized compounds (e.g., CCT251455) displayed oral bioavailability and potent IC50 values (<50 nM) against MPS1, validating the scaffold's drug-like properties.

Mechanism of Action (Binding Mode)

In the ATP-binding pocket, the 5-azaindole binds via a "bidentate" interaction:

  • Pyrrole NH (N1): Acts as H-bond Donor to the hinge region backbone carbonyl (e.g., Glu residue).

  • Pyridine N (N5): Acts as H-bond Acceptor to the hinge region backbone amide (e.g., Leu residue).

Note: This mimics the adenine binding of ATP but with tunable vectors for selectivity.

Part 3: Experimental Protocols

Validating this scaffold requires specific synthetic expertise, as 5-azaindoles are synthetically more demanding than 7-azaindoles. The Fischer indole synthesis is generally ineffective for this isomer.

Protocol A: Robust Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

Methodology: Palladium-catalyzed Sonogashira coupling followed by Cyclization.

Reagents:

  • 4-amino-3-iodopyridine (Starting material)

  • Substituted alkyne (Terminal)

  • Pd(PPh3)2Cl2 (Catalyst)

  • CuI (Co-catalyst)

  • Triethylamine (Base)

  • DMF (Solvent)

  • KOtBu or TBAF (Cyclization reagent)

Step-by-Step Workflow:

  • Coupling: Dissolve 4-amino-3-iodopyridine (1.0 eq) in anhydrous DMF. Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and Triethylamine (3.0 eq). Degas with Argon.

  • Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS for the formation of the internal alkyne intermediate.

  • Cyclization (The Critical Step):

    • Option A (Base-mediated): Add KOtBu (2.0 eq) directly to the reaction mixture and heat to 80°C.

    • Option B (Fluoride-mediated): If silyl-protected alkynes were used, treat with TBAF in THF.

  • Purification: The 5-azaindole product is polar. Remove solvent, extract with EtOAc/NaHCO3, and purify via Flash Chromatography (DCM/MeOH gradient).

Self-Validation Check:

  • Why this route? It avoids the harsh acidic conditions of Fischer synthesis which can protonate the pyridine ring and deactivate the system.

  • Success Indicator: Appearance of the distinct C2-H proton signal in NMR (~7.3-7.5 ppm) and loss of the alkyne stretch in IR.

Protocol B: Kinase Selectivity Assay (ADP-Glo)

To prove the scaffold's selectivity over the standard 7-azaindole:

  • Preparation: Prepare 10 mM stock solutions of the 5-azaindole analog and its 7-azaindole regioisomer in DMSO.

  • Enzyme Mix: Incubate Kinase (e.g., MPS1 or JAK) with substrate peptide in reaction buffer (HEPES pH 7.5, MgCl2, DTT).

  • Reaction: Add compounds (serial dilution) and initiate with ATP (at Km concentration). Incubate for 60 min.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Analysis: Measure Luminescence.

  • Comparison: Calculate Selectivity Index (SI) = IC50(Off-target) / IC50(Target). A successful 5-azaindole candidate often shows distinct SI profiles compared to the 7-isomer due to the altered basicity affecting off-target binding.

Part 4: Visualizing the Workflow

SynthesisWorkflow Start Start: 4-amino-3-iodopyridine Step1 Sonogashira Coupling (Pd/Cu, Alkyne, Base) Start->Step1 C-C Bond Formation Intermed Intermediate: Alkynyl Pyridine Step1->Intermed Step2 Cyclization (KOtBu or Cu-mediated) Intermed->Step2 Ring Closure (5-endo-dig) Product Product: 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Step2->Product Validation Validation: 1H NMR (Check C2-H signal) Product->Validation

Figure 2: Optimized synthetic route for accessing the 5-azaindole scaffold.

References

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.

  • Song, J.J., et al. (2007).[1] "The Heterocyclic Chemistry of Azaindoles." Wipf Group Reviews.

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindoles." Tetrahedron.

  • Debrauwer, V., et al. (2021).[2] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au. [2]

  • El-Gamal, M.I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A Comparative Guide to the Selectivity of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, with a particular focus on their selectivity as inhibitors of FMS kinase (CSF-1R). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships and selectivity profiles of this promising class of compounds.

Introduction: The Critical Role of Selectivity in Kinase Inhibitor Drug Discovery

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. However, the high degree of homology within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to undesirable side effects and toxicity, underscoring the critical importance of selectivity in the drug discovery process.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] This guide focuses on a specific subset of these derivatives, characterized by a 3-iodo-6-methyl substitution pattern, and assesses their selectivity as inhibitors of FMS kinase. FMS kinase, a member of the type III receptor tyrosine kinase family, is a key regulator of the monocyte/macrophage lineage and is implicated in various cancers and inflammatory disorders.[4][5] Therefore, the development of potent and selective FMS kinase inhibitors is a promising therapeutic strategy.

This guide will compare the selectivity profiles of key 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, providing experimental data and insights into the structural features that govern their selectivity.

The Compared Derivatives: Structure and Rationale

The core structure under investigation is the 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. The primary comparison in this guide will be between a lead compound, KIST101029 , and a more potent and selective analogue, Compound 1r . The key structural difference lies in the substituent at the 4-position of the pyrrolo[3,2-c]pyridine core.

  • KIST101029 : The lead compound, a potent FMS kinase inhibitor.[4][5]

  • Compound 1r : An analogue of KIST101029, designed to improve potency and selectivity.[4][5]

The rationale behind the design of Compound 1r was to explore the structure-activity relationship and optimize the inhibitory activity and selectivity against FMS kinase.

Assessing Selectivity: A Multi-faceted Experimental Approach

To provide a comprehensive assessment of selectivity, a combination of in vitro biochemical and cell-based assays is essential. The following section details the methodologies employed to evaluate the selectivity of the 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Profiling: The Broad View

A primary method for assessing selectivity is to screen the compounds against a panel of kinases. This provides a broad overview of their inhibitory activity across the kinome and highlights potential off-target effects.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation : Test compounds (KIST101029 and Compound 1r) are dissolved in DMSO to a stock concentration of 10 mM.

  • Kinase Panel : A panel of 40 kinases, including FMS, is utilized for the screening.

  • Assay Principle : The inhibitory activity is determined using a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.

  • Procedure :

    • The compounds are tested at a fixed concentration (e.g., 1 µM).

    • The kinase, substrate, and ATP are incubated with the test compound.

    • The reaction is initiated and allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis : The percentage of inhibition for each kinase is calculated relative to a control (DMSO vehicle).

Cellular Potency and Selectivity: From Enzyme to Cell

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide insights into a compound's performance in a more physiologically relevant context.

Experimental Protocol: Antiproliferative Assay

  • Cell Lines : A panel of cancer cell lines (e.g., ovarian, prostate, and breast cancer lines) and a normal fibroblast cell line (e.g., HS 27) are used to assess both anticancer activity and selectivity towards cancer cells.

  • Assay Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compounds.

    • After a 72-hour incubation period, the MTT reagent is added to each well.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of cell viability against the compound concentration. The selectivity index is then calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.

Workflow for Assessing Selectivity

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison biochem_start Compound Synthesis (KIST101029 & Compound 1r) kinase_panel Kinase Panel Screening (40 Kinases) biochem_start->kinase_panel Test at 1 µM ic50_fms FMS Kinase IC50 Determination kinase_panel->ic50_fms Identify potent hits compare_selectivity Compare Kinase Inhibition Profile kinase_panel->compare_selectivity compare_potency Compare FMS IC50 (1r vs KIST101029) ic50_fms->compare_potency cell_start Cancer & Normal Cell Line Culture antiprolif Antiproliferative Assay (MTT) cell_start->antiprolif ic50_cell Cellular IC50 Determination antiprolif->ic50_cell selectivity_index Calculate Selectivity Index ic50_cell->selectivity_index compare_cellular Compare Cellular Potency & Selectivity ic50_cell->compare_cellular selectivity_index->compare_cellular conclusion Overall Selectivity Assessment

Caption: Workflow for assessing the selectivity of pyrrolo[3,2-c]pyridine derivatives.

Results: A Head-to-Head Comparison

The experimental data reveals a clear difference in the selectivity profiles of KIST101029 and Compound 1r.

Biochemical Potency and Selectivity

Compound 1r demonstrates significantly improved potency against FMS kinase compared to the lead compound KIST101029.[4][5]

Table 1: FMS Kinase Inhibitory Potency

CompoundFMS Kinase IC50 (nM)Fold Improvement vs. KIST101029
KIST10102996-
Compound 1r 30 3.2x

Furthermore, the kinase panel screening revealed that Compound 1r possesses a superior selectivity profile.[4][5][6]

Table 2: Kinase Selectivity Profile of Compound 1r (at 1 µM)

Kinase% Inhibition
FMS 81%
FLT3 (D835Y)42%
c-MET40%
Other 37 kinases<40%

The data indicates that Compound 1r is more than 33 times more selective for FMS kinase compared to other kinases in the panel.[5][6]

Cellular Activity and Selectivity

In cellular assays, Compound 1r not only showed potent antiproliferative activity against a range of cancer cell lines but also exhibited a favorable selectivity index when compared to a normal fibroblast cell line.[4][7]

Table 3: Antiproliferative Activity of Compound 1r

Cell Line (Cancer Type)IC50 (µM)
Ovarian Cancer Lines0.15 - 1.78
Prostate Cancer Lines0.15 - 1.78
Breast Cancer Lines0.15 - 1.78
HS 27 (Normal Fibroblast)>5.78

The selectivity index for Compound 1r towards cancer cells over normal fibroblasts ranged from 3.21 to 38.13, highlighting its potential for a favorable therapeutic window.[4]

Discussion: Unraveling the Determinants of Selectivity

The enhanced selectivity of Compound 1r can be attributed to specific structural modifications compared to KIST101029. While the exact binding mode would require co-crystallography studies, the data suggests that the modifications in Compound 1r lead to more specific interactions within the ATP-binding pocket of FMS kinase, while reducing its affinity for other kinases.

The improved selectivity of Compound 1r for cancer cells over normal cells is also a significant finding. This could be due to the higher dependence of the tested cancer cell lines on FMS signaling for their proliferation and survival, a phenomenon known as oncogene addiction.

Signaling Pathway Context

G ligand CSF-1 / IL-34 receptor FMS Kinase (CSF-1R) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) dimerization->downstream cellular_response Cell Proliferation, Survival, Differentiation downstream->cellular_response inhibitor Compound 1r (Selective Inhibitor) inhibitor->dimerization Inhibits Autophosphorylation

Sources

Safety Operating Guide

Guide to the Safe Disposal of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine. As a substituted heterocyclic compound, its handling and disposal require a meticulous approach grounded in established safety protocols for related chemical families, namely pyridine derivatives and iodinated organic compounds. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.

Hazard Assessment and Chemical Profile

Based on data from structurally similar compounds, such as 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the following hazards should be anticipated[6]:

Hazard CategoryAnticipated RiskRationale and Supporting Evidence
Acute Oral Toxicity Harmful if swallowed. Pyridine and its derivatives are known to be harmful if ingested.[3][7] The SDS for a similar iodinated pyrrolopyridine explicitly states this hazard (H302).[6]
Skin Corrosion/Irritation Causes skin irritation. Direct contact with pyridine-based compounds can lead to skin irritation.[7] This is a classified hazard for similar molecules (H315).[6]
Serious Eye Damage/Irritation Causes serious eye irritation. As with many chemical reagents, contact with eyes is likely to cause significant irritation.[3][8] This is a classified hazard for similar molecules (H319).[6]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract.[2] This is a classified hazard for similar molecules (H335).[6]
Environmental Hazard Potentially harmful to aquatic life. Iodine-containing waste should not be discharged into drains as it can be harmful to the environment.[5][9]

Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine, from initial handling to final disposal.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield to protect against splashes or airborne particles.[8][10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Latex gloves are not suitable.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[11]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[11][12]

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[2][13]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The primary objective is to contain the spill, decontaminate the area, and collect the resulting waste for proper disposal.

Step-by-Step Spill Response:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the section above.

  • Containment: For solid spills, carefully scoop the material into a designated waste container. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Once absorbed, carefully sweep or scoop the material and place it into a clearly labeled, sealable hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (check institutional guidelines, often a soap and water solution is used for final cleaning), and dispose of all cleaning materials (e.g., wipes, pads) as hazardous waste.[10]

  • Labeling: Securely seal and label the waste container as "Hazardous Waste" with the full chemical name: "3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine" and the date.

Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate label_waste Label Container as 'Hazardous Waste' decontaminate->label_waste disposal Dispose via EHS label_waste->disposal

Caption: Workflow for managing spills of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine.

Proper Disposal Procedure

The guiding principle for the disposal of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[9][14]

Step-by-Step Disposal Protocol:
  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Solid Waste: Collect pure, unadulterated 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine in its original container or a designated, compatible, and sealable hazardous waste container.[14]

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., gloves, absorbent pads from spills, weighing paper) should be double-bagged in clear plastic bags, sealed, and placed in a solid hazardous waste container.[14]

  • Chemical Neutralization (Use with Caution):

    • While aqueous iodine waste can be neutralized with a sodium thiosulfate solution, this is not recommended for this organic compound without a specific, validated protocol from your institution's EHS department.[15] Attempting to neutralize the compound in an organic solvent can create unintended byproducts or present other hazards.

  • Labeling for Disposal: All waste containers must be accurately and securely labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine"

    • An accurate estimation of the quantity

    • The date of accumulation

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong acids or oxidizing agents.[3][16]

  • Professional Disposal Service: Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.[9][10] This is the most common and recommended method, often involving high-temperature incineration with flue gas scrubbing.[13]

Chemical Disposal Workflow

Disposal_Workflow start Waste Generation (Unused chemical, contaminated items) collect Collect in a Designated, Compatible, & Sealed Container start->collect label_container Label with 'Hazardous Waste' & Full Chemical Name collect->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Professional Service contact_ehs->end

Caption: Recommended workflow for the disposal of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. (2023, November 24). PYRIDINE AR - Safety Data Sheet. [Link]

  • Chemwatch. (2017, June 27). PYRIDINE. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubChem. 3-iodo-6-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridine. [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. [Link]

  • ATSDR. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • MIT. procedure for disposing of hazardous waste. [Link]

  • INDOFINE Chemical Company, Inc. safety data sheet - 5-AZAINDOLE. [Link]

  • PubChem. 3-iodo-1h-pyrrolo[3,2-c]pyridine. [Link]

  • PubChem. 1H,2H,3H-pyrrolo(3,2-c)pyridine. [Link]

Sources

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